3-amino-7-chloro-2-methylquinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
3-amino-7-chloro-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5-12-8-4-6(10)2-3-7(8)9(14)13(5)11/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINCQOASZXXVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366611 | |
| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90537-62-5 | |
| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
Introduction
The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise structural characterization of novel quinazolinone derivatives is a critical step in drug discovery and development, as subtle changes in substitution can dramatically alter pharmacological profiles. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed to elucidate and confirm the structure of a specific derivative: 3-amino-7-chloro-2-methylquinazolin-4(3H)-one .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices and the logic of spectral interpretation. Each analytical step is presented as a self-validating component of a larger, cohesive structural proof.
Proposed Structure and Numbering Scheme
Before delving into the analytical data, we propose the following structure for this compound. The subsequent sections will systematically present the evidence to substantiate this structure. The numbering scheme used throughout this guide is also defined below.
Figure 1. Proposed structure and numbering of this compound.
Synthesis Pathway Overview
The synthesis of this compound typically follows a well-established two-step route.[3] This begins with the cyclization of 4-chloro-2-aminobenzoic acid with acetic anhydride to form the benzoxazinone intermediate, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one. Subsequent reaction of this intermediate with hydrazine hydrate yields the target compound.[3][4] Understanding the synthesis is crucial as it provides a logical basis for the expected final structure.
Diagram 1: Synthetic workflow for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI-MS)
A sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Data Summary: EI-MS
| m/z (amu) | Relative Intensity (%) | Proposed Fragment |
| 211/209 | 70/100 | [M]+ (Molecular Ion) |
| 195/193 | 25/75 | [M - NH₂]+ |
| 166/164 | 15/45 | [M - NH₂ - CO]+ |
| 129 | 30 | [C₇H₄NCl]+ |
Interpretation of Mass Spectrum
The mass spectrum displays a molecular ion peak [M]+ at m/z 209, with a corresponding [M+2] peak at m/z 211 of approximately one-third the intensity. This isotopic pattern is characteristic of the presence of a single chlorine atom, providing strong evidence for the elemental composition.[5] The molecular weight of 209.6 g/mol corresponds to the molecular formula C₉H₈ClN₃O.
The fragmentation pattern is consistent with the proposed quinazolinone structure. Key fragmentations include the loss of the amino group (-NH₂) to give peaks at m/z 193/195, followed by the loss of a carbonyl group (-CO) to yield fragments at m/z 164/166.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: KBr Pellet Method
A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet, which is analyzed using an FTIR spectrometer.
Data Summary: FT-IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350, 3280 | Strong, Sharp | N-H stretch (primary amine, -NH₂) |
| 3080 | Medium | Aromatic C-H stretch |
| 2925 | Weak | Aliphatic C-H stretch (methyl) |
| 1685 | Strong, Sharp | C=O stretch (amide, quinazolinone ring) |
| 1610, 1560 | Medium | C=N stretch and Aromatic C=C stretch |
| 820 | Strong | C-Cl stretch |
Interpretation of IR Spectrum
The IR spectrum provides clear evidence for the key functional groups of the proposed structure. The two sharp bands at 3350 and 3280 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂) group.[7] A very strong and sharp absorption at 1685 cm⁻¹ is indicative of the carbonyl (C=O) group of the amide within the 4(3H)-quinazolinone ring.[8] The presence of aromatic C-H stretches above 3000 cm⁻¹ and C=C/C=N stretches in the 1610-1560 cm⁻¹ region confirm the heterocyclic aromatic system.[9] Finally, the strong band at 820 cm⁻¹ is consistent with a C-Cl bond.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments are used for an unambiguous assignment.
Experimental Protocol: NMR
All NMR spectra were acquired on a 600 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR (Proton NMR) Spectroscopy
¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.
Data Summary: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 8.09 | d | 8.5 | 1H | H-5 |
| 7.50 | dd | 8.5, 1.8 | 1H | H-6 |
| 7.39 | d | 1.6 | 1H | H-8 |
| 5.81 | s | - | 2H | -NH₂ |
| 2.58 | s | - | 3H | -CH₃ |
Interpretation of ¹H NMR Spectrum The aromatic region of the spectrum shows three distinct protons, consistent with a trisubstituted benzene ring.
-
The signal at 8.09 ppm is a doublet with a coupling constant of 8.5 Hz, typical of an ortho coupling. This is assigned to H-5 , which is deshielded by the adjacent carbonyl group.
-
The signal at 7.50 ppm is a doublet of doublets, indicating coupling to two different neighboring protons. Its coupling constants (8.5 Hz and 1.8 Hz) correspond to ortho and meta coupling, respectively. This pattern is characteristic of H-6 , which is ortho to H-5 and meta to H-8.
-
The signal at 7.39 ppm is a doublet with a small meta coupling constant of 1.6 Hz, assigned to H-8 .
The downfield singlet at 5.81 ppm integrating to two protons is characteristic of a primary amino group (-NH₂). The upfield singlet at 2.58 ppm integrating to three protons is assigned to the methyl group (-CH₃) at the C-2 position.[11]
¹³C NMR and DEPT-135 Spectroscopy
¹³C NMR identifies all unique carbon atoms, while DEPT-135 distinguishes between CH, CH₂, and CH₃ groups.
Data Summary: ¹³C NMR and DEPT-135
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
|---|---|---|
| 161.5 | - | C-4 (C=O) |
| 155.0 | - | C-2 |
| 148.5 | - | C-8a |
| 138.0 | - | C-7 |
| 128.0 | CH | C-5 |
| 127.5 | CH | C-6 |
| 122.0 | - | C-4a |
| 118.0 | CH | C-8 |
| 21.0 | CH₃ | C-9 (-CH₃) |
Interpretation of ¹³C NMR and DEPT-135 Spectra The ¹³C spectrum shows nine distinct carbon signals, matching the proposed structure.
-
The DEPT-135 spectrum shows three positive signals for the methine (CH) carbons of the aromatic ring (C-5, C-6, C-8) and one positive signal for the methyl (CH₃) carbon (C-9).
-
The carbons that do not appear in the DEPT-135 spectrum are quaternary. These include the carbonyl carbon C-4 at 161.5 ppm, the imine carbon C-2 at 155.0 ppm, the chlorine-bearing carbon C-7 at 138.0 ppm, and the two bridgehead carbons C-4a and C-8a .[12][13] The specific assignments are confirmed by 2D NMR.
2D NMR: COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
Experimental Protocol: COSY The experiment is set up to detect correlations between protons. Cross-peaks appear between signals of protons that are J-coupled.
Interpretation of COSY Spectrum The COSY spectrum reveals the connectivity of the aromatic protons.
-
A strong cross-peak is observed between the signal at 8.09 ppm (H-5) and 7.50 ppm (H-6) , confirming their ortho relationship.
-
A weaker cross-peak is seen between 7.50 ppm (H-6) and 7.39 ppm (H-8) , confirming the meta coupling between these two protons.
-
There are no correlations from the -NH₂ (5.81 ppm) or -CH₃ (2.58 ppm) singlets, as expected.
2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).
Experimental Protocol: HSQC This experiment is optimized to detect one-bond C-H correlations. Cross-peaks appear at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond.[14]
Interpretation of HSQC Spectrum The HSQC spectrum directly links the proton signals to their corresponding carbon signals.
-
The proton at 8.09 ppm (H-5) correlates with the carbon at 128.0 ppm (C-5) .
-
The proton at 7.50 ppm (H-6) correlates with the carbon at 127.5 ppm (C-6) .
-
The proton at 7.39 ppm (H-8) correlates with the carbon at 118.0 ppm (C-8) .
-
The methyl protons at 2.58 ppm (-CH₃) correlate with the carbon at 21.0 ppm (C-9) . The -NH₂ protons do not show a correlation as they are not attached to a carbon atom.
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for assembling the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).
Experimental Protocol: HMBC The experiment is optimized for long-range C-H couplings, typically with a delay corresponding to a J-coupling of 8-10 Hz.[15]
Interpretation of HMBC Spectrum The HMBC spectrum provides the final pieces of the structural puzzle by connecting the different fragments.
Key HMBC Correlations:
| Proton Signal (δ ppm) | Assignment | Correlates with Carbon (δ ppm) | Assignment | Inferred Connectivity |
|---|---|---|---|---|
| 8.09 | H-5 | 161.5, 122.0, 138.0 | C-4, C-4a, C-7 | H-5 is adjacent to C-4 and C-4a; confirms C-7 position |
| 7.50 | H-6 | 148.5, 122.0 | C-8a, C-4a | H-6 connects to the quinazolinone core at C-4a and C-8a |
| 7.39 | H-8 | 148.5, 127.5, 138.0 | C-8a, C-6, C-7 | H-8 confirms connectivity to C-6, C-7, and C-8a |
| 2.58 | -CH₃ (H-9) | 155.0, 148.5 | C-2, C-8a | The methyl group is attached to C-2, which is adjacent to C-8a |
| 5.81 | -NH₂ | 155.0 | C-2 | The amino group is attached to C-2 |
The correlation from the methyl protons (H-9) to the imine carbon (C-2) and the bridgehead carbon (C-8a) is definitive proof of the 2-methyl substitution. Similarly, the correlation from the amino protons to C-2 confirms the 3-amino substitution. The correlations from the aromatic protons H-5, H-6, and H-8 to the quaternary carbons of the quinazolinone core (C-4, C-4a, C-7, C-8a) unambiguously piece the entire structure together.
Sources
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- 15. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
An In-depth Technical Guide to the Physicochemical Properties of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 3-amino-7-chloro-2-methylquinazolin-4(3H)-one. This document is intended to serve as a vital resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering both established data and detailed methodologies for its characterization.
Introduction: The Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] The physicochemical properties of these molecules are paramount, as they directly influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating their therapeutic potential. This guide focuses on a specific derivative, this compound, providing a detailed analysis of its key physicochemical parameters.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its chemical identity. The structure of this compound is presented below, along with its key identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 90537-62-5 | [2] |
| Molecular Formula | C₉H₈ClN₃O | [2] |
| Molecular Weight | 209.63 g/mol | [2] |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1N | [3] |
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent. This section details the available data for this compound and provides standardized protocols for their experimental determination.
Melting Point
The melting point is a fundamental indicator of a compound's purity and is influenced by the strength of its crystal lattice.
| Property | Value |
| Melting Point (°C) | 197 - 200 |
Source:[4]
A sharp melting point range, as observed, is indicative of high purity. Broadening of the melting point range would suggest the presence of impurities.
This protocol outlines the standard method for determining the melting point of a crystalline solid.
Solubility
Solubility is a critical determinant of a drug's bioavailability. Quinazolinone derivatives are often characterized by poor aqueous solubility due to their rigid, aromatic structures.[5]
Experimental Data: Explicit experimental solubility data for this compound is not readily available in the reviewed literature. However, the structural characteristics suggest that it is likely to be poorly soluble in water and more soluble in organic solvents such as DMSO and DMF.[6]
The presence of both amine and chloro substituents, along with the quinazolinone core, suggests that the solubility of this compound will be pH-dependent. At acidic pH, the amino group can be protonated, potentially increasing aqueous solubility.
The shake-flask method is the gold standard for determining thermodynamic solubility.
Acid Dissociation Constant (pKa)
The pKa value(s) of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.
Experimental Data: Specific experimental pKa data for this compound were not found in the surveyed literature. However, based on the structure, the primary amino group at the 3-position is expected to be the most basic site. The pKa of quinazolinone derivatives can vary, with reported values for some analogs in the range of 5.78-7.62.[1]
The electron-withdrawing nature of the chloro substituent and the quinazolinone ring system will likely decrease the basicity of the amino group compared to a simple alkylamine.
This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.
| Property | Value | Method |
| XlogP | 0.8 | Predicted |
Source:[3]
A predicted LogP of 0.8 suggests that the compound has a relatively balanced hydrophilic-lipophilic character. This is a favorable range for many orally administered drugs, as it suggests a balance between aqueous solubility and membrane permeability.
This is the traditional and most reliable method for measuring LogP.
Spectroscopic Data
Spectroscopic analysis is indispensable for structural elucidation and confirmation.
¹H-NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.09 | d (J = 8.5 Hz) | 1H | H₅ |
| 7.50 | dd (J = 8.5, 1.8 Hz) | 1H | H₆ |
| 7.39 | d (J = 1.6 Hz) | 1H | H₈ |
| 5.81 | s | 2H | NH₂ |
| 2.58 | s | 3H | CH₃ |
Solvent: DMSO-d₆, Frequency: 600 MHz. Source:[4]
¹³C-NMR Spectroscopy
Explicit ¹³C-NMR data for this compound is not available in the reviewed literature. However, based on data from closely related 7-chloro-quinazolinone derivatives, the following chemical shifts can be predicted.[7][8]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~161 | C=O (C4) |
| ~151 | C2 |
| ~148 | C8a |
| ~139 | C7 |
| ~128 | C5 |
| ~127 | C6 |
| ~123 | C8 |
| ~117 | C4a |
| ~21 | CH₃ |
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The chloro group at C7 will have a notable effect on the chemical shifts of the surrounding carbons.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion (M+) : m/z 235[9]
Fragmentation Pattern: The electron impact ionization mass spectrum shows a characteristic fragmentation pattern. The molecular ion at m/z 235 undergoes a loss of an -NH group to give a fragment at m/z 220.[5][9] Further fragmentation involves the loss of a CH₂ group (to m/z 206), followed by the loss of HCO (to m/z 177), a -CH₃ group (to m/z 162), and a CN group (to m/z 136).[5][9] Subsequent losses of O (to m/z 120), HCN (to m/z 93), and CO (to m/z 65) are also observed.[5][9]
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- 2. 90537-62-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. PubChemLite - this compound (C9H8ClN3O) [pubchemlite.lcsb.uni.lu]
- 4. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cibtech.org [cibtech.org]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
potential mechanism of action of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
An In-Depth Technical Guide to the Potential Mechanism of Action of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2][3] This structural motif is present in numerous natural products and synthetic compounds, some of which have been developed into commercially available drugs.[1] Derivatives of quinazolinone have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents.[1][4] This guide focuses on a specific derivative, this compound, and explores its potential mechanisms of action based on existing scientific literature. The structural features of this compound, including the quinazolinone core, the amino group at position 3, the chloro group at position 7, and the methyl group at position 2, are critical determinants of its biological profile.
Potential Mechanisms of Action
The therapeutic potential of this compound and its derivatives appears to be multifaceted. The following sections delineate the most probable mechanisms of action, drawing from studies on this compound and the broader class of quinazolinones.
Anticancer Activity
The most extensively investigated therapeutic area for quinazolinone derivatives is oncology.[1][2] Several distinct but potentially interconnected mechanisms may contribute to their anticancer effects.
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
Recent research has implicated derivatives of this compound as inhibitors of PI3K-δ.[5] In one study, acetamide derivatives synthesized from this compound demonstrated significant inhibitory activity against the PI3K-δ enzyme and cytotoxic effects against various cancer cell lines.[5] The proposed mechanism involves the binding of these compounds to the ATP-binding pocket of the PI3K-δ enzyme, thereby blocking its kinase activity and downstream signaling.[5]
Experimental Protocol: In Vitro PI3K-δ Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory potential of a compound against PI3K-δ.
-
Reagents and Materials:
-
Recombinant human PI3K-δ enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., phosphatidylinositol)
-
Test compound (this compound derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the PI3K-δ enzyme, substrate, and kinase buffer to the wells of a microplate.
-
Add the diluted test compound to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies function by inducing apoptosis in tumor cells. Quinazolinone derivatives have been shown to trigger apoptosis through various molecular mechanisms.[1][2] One proposed pathway involves the activation of Cdk1, which in turn regulates Bcl-2-mediated mitotic arrest and apoptosis.[1] This can also lead to the release of intracellular calcium and endoplasmic reticulum stress, further promoting cell death.[1]
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is a standard method for detecting apoptosis.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116, MCF-7) to logarithmic growth phase.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control.
-
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization.[1] These compounds bind to tubulin, preventing its assembly into functional microtubules, which leads to mitotic arrest and subsequent apoptosis.[1] While not yet specifically demonstrated for this compound, this remains a plausible mechanism of action for this class of compounds.
Antimicrobial Activity
In addition to anticancer effects, quinazolinones are known to possess antimicrobial properties.[3][4] A study specifically investigating this compound reported promising antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa.[6] The precise mechanism of antibacterial action for this compound has not been fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane. Structure-activity relationship studies of quinazolinone derivatives suggest that substitutions at positions 2 and 3, and the presence of a halogen atom at position 7, can enhance antimicrobial activity.[3]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) in a broth medium (e.g., Mueller-Hinton broth).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in the broth medium.
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
-
Data Summary
The following table summarizes the reported cytotoxic activities of derivatives of this compound against various cancer cell lines.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| 5c | HCT | Cytotoxic | 8.00 ± 0.12 | [5] |
| MCF-7 | Cytotoxic | 21.22 ± 0.33 | [5] | |
| HepG-2 | Cytotoxic | 58.98 ± 0.33 | [5] | |
| 5d | HCT | Cytotoxic | 47.56 ± 0.67 | [5] |
| MCF-7 | Cytotoxic | 41.07 ± 0.58 | [5] | |
| HepG-2 | Cytotoxic | 17.78 ± 0.58 | [5] | |
| 5c | PI3K-δ | Inhibitory | 8.27 ± 0.19 | [5] |
| 5d | PI3K-δ | Inhibitory | 1.24 ± 0.03 | [5] |
Compounds 5c and 5d are acetamide derivatives of this compound.
Conclusion and Future Directions
This compound is a versatile scaffold with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The primary mechanisms of action for its derivatives likely involve the inhibition of key signaling pathways such as PI3K/Akt and the induction of apoptosis. Its demonstrated antibacterial activity warrants further investigation to elucidate the specific molecular targets.
Future research should focus on:
-
Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and genetic screening to definitively identify the direct molecular targets of this compound and its active derivatives.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and pharmacokinetic properties of lead compounds in relevant animal models of cancer and bacterial infections.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional analogues to optimize potency, selectivity, and drug-like properties.
By pursuing these avenues of research, the full therapeutic potential of this promising quinazolinone derivative can be realized.
References
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2025). International Journal of Molecular Medicine, 56(6), 205. Retrieved January 17, 2026, from [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 3. Retrieved January 17, 2026, from [Link]
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An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. (2025). Current Organic Chemistry, 29(6), 461-483. Retrieved January 17, 2026, from [Link]
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Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Advances, 10(71), 43599-43625. Retrieved January 17, 2026, from [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). Pharmaceuticals, 16(10), 1435. Retrieved January 17, 2026, from [Link]
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Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2020). GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. Retrieved January 17, 2026, from [Link]
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Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. (2017). International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 275-279. Retrieved January 17, 2026, from [Link]
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Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2023). Arabian Journal of Chemistry, 16(4), 104610. Retrieved January 17, 2026, from [Link]
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spectroscopic data for 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
Introduction
Quinazolinone derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise substitution pattern on the quinazolinone scaffold is critical to its pharmacological profile. Therefore, unequivocal structural confirmation is a prerequisite for any meaningful biological evaluation or drug development effort.
This technical guide provides a comprehensive analysis of the spectroscopic data for This compound , a key intermediate and pharmacophore. As a Senior Application Scientist, this document is structured to not only present the data but also to elucidate the scientific reasoning behind the interpretation, offering a self-validating framework for researchers in the field. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and unambiguous structural portrait of this molecule.
Molecular Structure and Synthetic Context
A definitive understanding of the spectroscopic data begins with the molecule's fundamental architecture and a brief overview of its synthesis, which provides context for its characterization.
Chemical Structure
The structure of this compound incorporates a bicyclic quinazolinone core, substituted with a methyl group at position 2, an amino group at position 3, and a chlorine atom at position 7. The numbering convention used for spectroscopic assignment is illustrated below.
Caption: Numbering of this compound.
Synopsis of Synthesis
The target compound is commonly synthesized via a two-step process. The first step involves the formation of a benzoxazinone intermediate from the corresponding substituted anthranilic acid. Subsequent reaction of this intermediate with hydrazine hydrate leads to the formation of the desired 3-amino-quinazolinone derivative.[2][3] This specific pathway, involving the introduction of the N-amino group via hydrazine, is a key validation point when interpreting the final spectroscopic data.
Caption: General synthetic workflow for the target compound.
¹H-NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides precise information about the electronic environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and allows for the observation of exchangeable protons like those of the amino group.
-
Instrument: The spectrum is acquired on a 600 MHz NMR spectrometer.[2]
-
Acquisition Parameters: A standard pulse program is used to acquire the ¹H spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Data Interpretation and Structural Validation
The ¹H-NMR spectrum provides a clear signature that validates the target structure. The analysis is segmented by proton type.
-
Aromatic Protons (H₅, H₆, H₈): The substitution pattern on the benzene ring gives rise to a distinct set of signals.
-
H₅: This proton is ortho to the carbonyl group and shows a doublet at δ 8.09 ppm with a coupling constant (J) of 8.5 Hz.[2] The downfield shift is attributed to the deshielding effect of the anisotropic field of the adjacent carbonyl group. The splitting into a doublet is due to coupling with the neighboring H₆ proton.
-
H₆: This proton, located meta to the carbonyl and ortho to the chlorine, appears as a doublet of doublets at δ 7.50 ppm (J = 8.5, 1.8 Hz).[2] It is coupled to both H₅ (large coupling, J = 8.5 Hz) and H₈ (small meta coupling, J = 1.8 Hz).
-
H₈: This proton is ortho to the chlorine atom and appears as a doublet at δ 7.39 ppm (J = 1.6 Hz).[2] The small coupling constant is characteristic of meta coupling to the H₆ proton.
-
-
Amino Protons (-NH₂): The two protons of the amino group at the N-3 position appear as a broad singlet at δ 5.81 ppm.[2] The singlet nature arises from the rapid exchange of these protons, which averages out any coupling to neighboring nuclei. Its integration corresponds to two protons, confirming the presence of the primary amino group introduced by hydrazine.
-
Methyl Protons (-CH₃): The three protons of the methyl group at the C-2 position give a sharp singlet at δ 2.58 ppm.[2] The upfield chemical shift is typical for an alkyl group, and the singlet multiplicity confirms the absence of any adjacent protons.
Data Summary
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 8.09 | d | 8.5 | 1H | H₅ |
| 7.50 | dd | 8.5, 1.8 | 1H | H₆ |
| 7.39 | d | 1.6 | 1H | H₈ |
| 5.81 | s | - | 2H | -NH₂ |
| 2.58 | s | - | 3H | -CH₃ |
FT-IR Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: The spectrum is typically acquired using the KBr (potassium bromide) pellet method. A small amount of the solid sample is finely ground with anhydrous KBr and pressed into a thin, transparent disk.
-
Instrument: A standard FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation and Structural Validation
The FT-IR spectrum confirms the presence of the key functional groups predicted by the structure.
-
N-H Stretching: The presence of the primary amino group (-NH₂) is unequivocally confirmed by two characteristic stretching vibrations in the 3300-3100 cm⁻¹ region. For a closely related analog, these bands appear at 3285 cm⁻¹ and 3184 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches, respectively.[4]
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (amide) group of the quinazolinone ring is expected around 1700-1650 cm⁻¹. For a similar compound, this appears at 1700.20 cm⁻¹.[5] The position of this band is a hallmark of the quinazolinone core.
-
C=N Stretching: The imine (C=N) bond within the heterocyclic ring gives rise to a stretching vibration typically observed in the 1610-1590 cm⁻¹ range.[5]
-
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically around 800-600 cm⁻¹.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3285, ~3184 | Medium | N-H Stretch | Primary Amine (-NH₂) |
| ~1700 | Strong, Sharp | C=O Stretch | Amide Carbonyl |
| ~1593 | Medium | C=N Stretch | Imine (Quinazoline ring) |
| Aromatic C-H | Weak-Medium | C-H Stretch | Aromatic Ring |
| C-Cl Stretch | Medium | C-Cl Stretch | Aryl Halide |
Mass Spectrometric Analysis
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.
Experimental Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for such molecules, which typically produces the protonated molecular ion [M+H]⁺.
-
Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Data Interpretation and Structural Validation
The molecular formula of this compound is C₉H₈ClN₃O.
-
Molecular Ion Peak: The calculated monoisotopic mass is 209.03558 Da.[6] In ESI-MS, the primary observed peak would be the protonated molecule, [M+H]⁺, at an m/z of approximately 210.04286.[6] A crucial validation point is the presence of an isotopic peak at [M+2+H]⁺ with roughly one-third the intensity of the [M+H]⁺ peak. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Predicted Data: PubChem provides predicted collision cross-section (CCS) values for various adducts, which can be useful for advanced analytical techniques like ion mobility-mass spectrometry. For the [M+H]⁺ adduct, the predicted CCS is 141.0 Ų.[6]
Data Summary
| Parameter | Value | Significance |
| Molecular Formula | C₉H₈ClN₃O | - |
| Molecular Weight | 209.64 g/mol | - |
| Monoisotopic Mass | 209.03558 Da | Basis for High-Resolution MS |
| Expected [M+H]⁺ | m/z 210.043 | Confirms molecular weight |
| Expected [M+2+H]⁺ | m/z 212.040 | Confirms presence of one Cl atom |
Integrated Spectroscopic Workflow
The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates how NMR, IR, and MS data are integrated to provide a comprehensive and validated structural assignment.
Caption: Integrated workflow for structural confirmation.
Conclusion
The spectroscopic characterization of this compound provides a clear and self-consistent dataset that unequivocally confirms its molecular structure. ¹H-NMR spectroscopy precisely maps the proton environment and connectivity, FT-IR spectroscopy validates the presence of critical functional groups such as the primary amine and the quinazolinone carbonyl, and Mass Spectrometry confirms the molecular weight and the presence of the chlorine atom through its distinct isotopic signature. This integrated analytical approach is fundamental in drug discovery and development, ensuring the identity and purity of synthesized compounds and providing the foundation for reliable structure-activity relationship studies.
References
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-
Al-Ostath, A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI. Retrieved from [Link]
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Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][4][7]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(01), 212-220. Retrieved from [Link]
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Park, C. M., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Retrieved from [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Retrieved from [Link]
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Cheng, R., et al. (2014). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Royal Society of Chemistry. Retrieved from [Link]
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3-amino-2-methylquinazolin-4(3H)-one. (n.d.). PubChem. Retrieved from [Link]
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Synthetic route for the synthesis of quinazoline derivatives (7–27). (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChemLite. Retrieved from [Link]
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Ajani, O. O., et al. (2016). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methylquinazolin-4-(3H)-one. Der Pharma Chemica, 4(5), 1917-1922.
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]
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QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]
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Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Retrieved from [Link]
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Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. (2024). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: Determining the Solubility of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one in DMSO vs. Ethanol for Drug Discovery Applications
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of the novel compound 3-amino-7-chloro-2-methylquinazolin-4(3H)-one in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Solubility is a critical physicochemical parameter in the early stages of drug discovery, profoundly influencing a compound's bioavailability, formulation, and efficacy in both in vitro and in vivo studies.[1][2][3] This document delves into the theoretical considerations governing solubility in these solvents, provides detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays, and offers guidance on data interpretation and troubleshooting. The aim is to equip researchers with the necessary tools to make informed decisions regarding solvent selection and experimental design for this and other quinazolinone derivatives.
Introduction: The Critical Role of Solubility in Preclinical Research
The journey of a potential drug candidate from a promising hit to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount concern.[4] For a compound to be pharmacologically active, it must first be in a dissolved state to be absorbed and distributed to its target. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] However, many quinazolinone derivatives exhibit poor water solubility due to their rigid, fused heterocyclic ring systems and often lipophilic nature.[4]
Consequently, organic solvents are indispensable for solubilizing these compounds for in vitro screening and initial in vivo studies.[2][7] Dimethyl sulfoxide (DMSO) and ethanol are two of the most frequently used solvents in pharmaceutical research.[8][9][10][11][12] Understanding the solubility of a compound like this compound in these solvents is not merely a matter of practical convenience; it is a fundamental step in its preclinical development. This knowledge informs the preparation of stock solutions, the design of reliable biological assays, and the initial stages of formulation development.[1][13]
This application note will provide a comprehensive framework for evaluating the solubility of this compound in DMSO and ethanol, enabling researchers to generate robust and reproducible data.
Theoretical Framework: A Tale of Two Solvents
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The chemical structure of this compound, with its quinazolinone core, chloro and methyl substituents, and an amino group, suggests a molecule with both polar and non-polar characteristics.
2.1. Dimethyl Sulfoxide (DMSO): The "Universal" Organic Solvent
DMSO is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[9][14] This versatility has established it as a gold-standard solvent in drug discovery for the preparation of high-concentration stock solutions.[9][15]
-
Polarity and Hydrogen Bonding: The sulfoxide group in DMSO provides a strong dipole moment, allowing for potent dipole-dipole interactions. While DMSO is a hydrogen bond acceptor, it lacks donor capabilities. This allows it to effectively solvate cations and form hydrogen bonds with hydrogen bond donors on the solute.
-
Amphipathic Nature: The presence of both a polar sulfoxide group and two non-polar methyl groups gives DMSO an amphipathic character, enabling it to interact favorably with various parts of a solute molecule.[7]
For this compound, the polar quinazolinone core and the amino group can interact with the polar sulfoxide of DMSO, while the methyl group and the chloro-substituted benzene ring can engage in van der Waals interactions with the methyl groups of DMSO.
2.2. Ethanol: The Protic Workhorse
Ethanol is a polar protic solvent, widely used in pharmaceutical formulations due to its volatility, relatively low toxicity, and ability to dissolve many organic compounds.[8][10][11][12]
-
Polarity and Hydrogen Bonding: The hydroxyl group in ethanol allows it to act as both a hydrogen bond donor and acceptor. This enables it to form strong hydrogen bonds with solutes that have hydrogen bonding capabilities.
-
Solvent Properties: Ethanol is less polar than DMSO. Its ability to dissolve a compound is highly dependent on the balance of polar and non-polar functionalities within the solute molecule.
The amino group and the nitrogen and oxygen atoms in the quinazolinone ring of the target compound can participate in hydrogen bonding with ethanol. The non-polar regions of the molecule will interact with the ethyl group of ethanol.
2.3. Predicted Solubility: DMSO vs. Ethanol
Based on the properties of the solvents and the predicted characteristics of this compound, it is anticipated that the compound will exhibit significantly higher solubility in DMSO than in ethanol. DMSO's strong polar aprotic nature and its ability to disrupt crystal lattice forces through potent dipole-dipole interactions generally make it a more powerful solvent for complex organic molecules compared to ethanol.
Experimental Protocols for Solubility Determination
Two primary types of solubility assays are commonly employed in drug discovery: kinetic solubility and thermodynamic (or equilibrium) solubility.[1] This section provides detailed protocols for both.
3.1. Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[1] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.
Experimental Workflow for Kinetic Solubility
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol for Kinetic Solubility
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aqueous Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve a range of final compound concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept constant, typically at 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to occur.
-
Separation of Precipitate: Separate any precipitate by either filtering the samples through a filter plate or by centrifuging the plate and collecting the supernatant.
-
Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
3.2. Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of a compound and is considered the "gold standard."[16] It involves equilibrating an excess of the solid compound in the solvent over a longer period.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (DMSO or ethanol) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Incubate the vials at a constant temperature (e.g., 25°C) with continuous agitation for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Sample Dilution: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV, against a standard curve of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Data Presentation and Interpretation
The quantitative results from the solubility assays should be summarized in a clear and concise table for easy comparison.
Table 1: Solubility of this compound in DMSO and Ethanol
| Assay Type | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Thermodynamic | DMSO | 25 | [Insert experimental value] | [Insert experimental value] |
| Thermodynamic | Ethanol | 25 | [Insert experimental value] | [Insert experimental value] |
| Kinetic | PBS (1% DMSO) | 25 | [Insert experimental value] | [Insert experimental value] |
Interpretation of Results:
-
High Solubility in DMSO: As predicted, the thermodynamic solubility in DMSO is expected to be high, making it an excellent solvent for preparing concentrated stock solutions.
-
Moderate to Low Solubility in Ethanol: The solubility in ethanol will likely be lower than in DMSO. This value is important for formulation considerations where ethanol may be used as a co-solvent.[17]
-
Kinetic Solubility as an Indicator of Aqueous Solubility: The kinetic solubility in an aqueous buffer will provide an early indication of the compound's behavior upon dilution into an aqueous environment, which is critical for in vitro assays. A low kinetic solubility may suggest a tendency for the compound to precipitate in biological media.
Troubleshooting Common Issues
-
Compound Precipitation in Stock Solution: If the compound precipitates from the DMSO stock solution upon storage, especially at low temperatures, it indicates that the storage concentration exceeds its solubility at that temperature.[4] The solution may require gentle warming and vortexing before use.
-
Inconsistent Results: Variability in solubility measurements can arise from several factors, including insufficient equilibration time in the thermodynamic assay, temperature fluctuations, or inaccuracies in the analytical quantification.
-
Low Recovery: If the measured concentration is unexpectedly low, it could be due to adsorption of the compound to the walls of the vials or filter membranes. Using low-binding materials can mitigate this issue.
Conclusion
Determining the solubility of this compound in DMSO and ethanol is a foundational step in its preclinical evaluation. This application note provides the theoretical basis and practical protocols for conducting these essential measurements. A thorough understanding of a compound's solubility characteristics in these key solvents empowers researchers to design more robust experiments, obtain more reliable data, and make more informed decisions in the critical early stages of the drug discovery and development process.
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- Benchchem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds. Retrieved January 17, 2026.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 17, 2026.
- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved January 17, 2026.
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- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 17, 2026.
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- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Retrieved January 17, 2026.
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- PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved January 17, 2026.
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- ResearchGate. (n.d.). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal‐Free Conditions. Retrieved January 17, 2026.
- Sigma-Aldrich. (n.d.). 3-Amino-2-methyl-4(3H)quinazolinone 98 1898-06-2. Retrieved January 17, 2026.
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- BLDpharm. (n.d.). 1455925-72-0|7-Chloro-2-(trifluoromethyl)quinazolin-4-amine. Retrieved January 17, 2026.
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how to prepare stock solutions of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
An in-depth guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one. This document provides detailed protocols and expert insights to ensure solution accuracy, stability, and reproducibility in experimental settings.
Introduction
This compound is a heterocyclic compound belonging to the quinazolinone class. Derivatives of quinazolinone are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2] The reliability and reproducibility of in vitro and in vivo studies heavily depend on the accurate and consistent preparation of test compound solutions. Due to the characteristically low aqueous solubility of many quinazolinone derivatives, establishing a robust protocol for preparing concentrated stock solutions in an appropriate organic solvent is a critical first step in the experimental workflow.[3]
This application note provides a comprehensive, field-proven guide to preparing, storing, and handling stock solutions of this compound, with a focus on using Dimethyl Sulfoxide (DMSO) as the primary solvent.
Part 1: Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is essential for its effective handling and use in experiments.
Key Physicochemical Data
The structural and chemical properties of the compound dictate its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃O | [4] |
| Molecular Weight | 209.64 g/mol | [4] |
| Appearance | Typically a solid powder | N/A |
| Predicted XlogP | 0.8 | [4] |
| InChIKey | GINCQOASZXXVEB-UHFFFAOYSA-N | [4] |
| CAS Number | 90537-62-5 | [5] |
XlogP is a computed measure of a compound's lipophilicity. A value of 0.8 suggests moderate lipophilicity, which is consistent with the observed poor solubility in water.
Solubility Considerations
Organic Solvents: The quinazolinone scaffold often results in poor solubility in aqueous solutions due to high crystal lattice energy and low polarity.[3] Therefore, a water-miscible organic solvent is required to prepare a concentrated stock solution. Dimethyl Sulfoxide (DMSO) is the most common and highly effective solvent for this class of compounds.[3][6]
Aqueous Solutions: Direct dissolution in aqueous buffers (e.g., PBS, TRIS) is generally not feasible and will likely result in an insoluble suspension. The compound's basic nitrogen atoms suggest that its solubility may be pH-dependent, potentially increasing in acidic conditions where it can become ionized.[3] However, for most applications, starting with a DMSO stock is the standard and recommended practice.
Part 2: Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of a high-concentration stock solution and its subsequent dilution for use in typical biological assays.
Workflow for Stock Solution Preparation
The overall process involves careful weighing, dissolution in high-purity DMSO, and proper storage.
Caption: Workflow for preparing a concentrated stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Amber glass or polypropylene vials
-
Vortex mixer
-
Bath sonicator
-
Pipettes and sterile, filtered pipette tips
Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated using its molecular weight (MW = 209.64 g/mol ).
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 209.64 g/mol × (1 L / 1000 mL) × (1000 mg / 1 g) = 2.0964 mg
Procedure:
-
Preparation: Tare a sterile, dry vial on the analytical balance. Carefully weigh out the calculated mass (e.g., 2.10 mg) of the compound directly into the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 2.10 mg mass) to the vial. Use a calibrated pipette for accuracy.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes.[7]
-
If dissolution is still incomplete, the solution may be gently warmed in a water bath at 37-40°C for 10-15 minutes, followed by vortexing.[3]
-
-
Final Check: Once dissolved, the solution should be clear and free of any visible precipitate.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots as recommended in Part 3.
Protocol 2: Serial Dilution into Aqueous Assay Buffer
A common challenge is the precipitation of the compound when the DMSO stock is diluted into an aqueous medium for biological assays.[3] This protocol minimizes this risk.
Caption: Serial dilution workflow to minimize precipitation.
Procedure:
-
Warm Stock: If the stock solution was frozen, bring it to room temperature and vortex to ensure the compound is fully redissolved.[3]
-
Prepare Buffer: Have the final aqueous assay buffer ready in the destination tube or plate well.
-
First Dilution: Pipette the required small volume of the DMSO stock solution directly into the assay buffer while the buffer is being vortexed or mixed. This rapid dispersion is crucial.
-
Final Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤0.5% v/v) to avoid solvent-induced artifacts in biological systems.
-
Inspect for Precipitation: After dilution, visually inspect the well or tube for any signs of cloudiness or precipitate. If observed, the concentration may be above the compound's solubility limit in the final buffer.
Part 3: Stability and Storage
Proper storage is critical to maintain the integrity and activity of the compound. The quinazolinone ring is generally stable under many conditions but can be susceptible to degradation with improper handling.[1][7]
| Storage Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C in a desiccator. | Protects from moisture and degradation over the long term. |
| DMSO Stock Solution (Long-Term) | Store in single-use aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[8] | Minimizes degradation and prevents solvent absorption of water. Avoids repeated freeze-thaw cycles. |
| DMSO Stock Solution (Short-Term) | Can be stored at room temperature for short periods if stability is confirmed.[3] | Some compounds are more soluble in DMSO at room temperature, preventing precipitation that can occur during refrigeration.[3] |
| Aqueous Working Solutions | Prepare fresh for each experiment and use immediately. | The stability of quinazolinones in aqueous media can be limited, and the compound may precipitate over time. |
Note on DMSO Stability: Studies on some quinazoline derivatives have shown instability in DMSO, with modifications occurring soon after preparation.[9][10] While this is not universal, it is best practice to use freshly prepared stock solutions or to qualify the stability of the stock solution over time if it is to be stored for extended periods.
Part 4: Safety and Handling
Adherence to standard laboratory safety procedures is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Solvent Hazard: DMSO is an excellent solvent that can penetrate the skin and may carry dissolved substances with it.[11] Avoid direct skin contact with the DMSO stock solution. If contact occurs, wash the affected area immediately and thoroughly with water.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]
The GHS hazard classification for the related compound 3-amino-2-methylquinazolin-4(3H)-one includes warnings for skin and eye irritation.[13] Similar precautions should be taken for the 7-chloro derivative.
Part 5: Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume; low-quality or hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming (37-40°C) and sonication to aid dissolution.[3] |
| Stock solution precipitates upon storage at -20°C. | The compound's solubility in DMSO is temperature-dependent. | Store the stock solution at room temperature if stability permits. Otherwise, gently warm and vortex the vial to ensure complete redissolution before each use.[3] |
| Compound precipitates upon dilution into aqueous buffer. | The final concentration exceeds the compound's aqueous solubility. | Lower the final assay concentration. Introduce a co-solvent (e.g., 1-5% ethanol) or a non-ionic surfactant (e.g., 0.01% Tween-80) to the aqueous buffer to increase solubility.[3] |
| Inconsistent results in biological assays. | Precipitation in cell culture media; compound degradation. | Visually inspect assay plates for precipitation. Prepare fresh working solutions for each experiment from a recently thawed stock aliquot. |
References
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]
-
Al-Salahi, R., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. Available at: [Link]
-
Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]
-
Militaru, E., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Available at: [Link]
- Google Patents. (1973). US3748325A - Process for the preparation of quinazolinone derivatives. Google Patents.
-
PubChemLite. This compound. PubChemLite. Available at: [Link]
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Generic Material Safety Data Sheet. (2021). Example Safety Data Sheet. Available at: [Link]
-
PubChem. 3-amino-2-methylquinazolin-4(3H)-one. PubChem. Available at: [Link]
-
MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]
-
Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2022). Synthetic strategies for preparation of 4‐quinazolinone derivatives. ResearchGate. Available at: [Link]
-
Gaylord Chemical. (2018). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
-
Alagarsamy, V. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. Available at: [Link]
-
ResearchGate. (2019). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]
-
PubChem. Dimethyl Sulfoxide. PubChem. Available at: [Link]
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Application Note: Quantitative Determination of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one in Human Plasma
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one, a novel quinazolinone derivative, in human plasma. Recognizing the critical need for robust analytical methodologies in drug development, this document outlines a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol encompasses sample preparation, chromatographic conditions, and mass spectrometric parameters. Furthermore, this guide delves into the essential principles of bioanalytical method validation, aligning with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies of this compound.
Introduction: The Quinazolinone Scaffold and Bioanalytical Imperatives
Quinazolinone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[5][6][7] The specific compound, this compound, is an emerging molecule of interest in pharmaceutical research. Accurate quantification of this analyte in biological matrices is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to establishing its safety and efficacy.
The development of a sensitive, selective, and reliable analytical method is therefore a critical milestone in the preclinical and clinical development pipeline. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities.[8][9][10] This application note details a proposed LC-MS/MS method tailored for this compound and outlines the rigorous validation procedures necessary to ensure data integrity and regulatory compliance.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃O | PubChem[11] |
| Molecular Weight | 210.64 g/mol | PubChem[11] |
| Monoisotopic Mass | 209.03558 Da | PubChem[11] |
| Predicted XlogP | 0.8 | PubChem[11] |
| Appearance | White amorphous solid | MDPI[12] |
| Melting Point | 197–200 °C | MDPI[12] |
Proposed LC-MS/MS Method for Quantification in Human Plasma
This section outlines a robust LC-MS/MS method for the determination of this compound in human plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Rationale for Method Selection
Given the complexity of biological matrices like plasma, a highly selective and sensitive analytical technique is required. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers unparalleled specificity by monitoring a specific precursor-to-product ion transition for the analyte, thereby minimizing interferences from endogenous plasma components.[10][13]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: High-level overview of the bioanalytical workflow.
Detailed Protocol
3.3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 3-amino-7-chloro-2-(methyl-d3)-quinazolin-4(3H)-one (to be synthesized) or a structurally similar analog.
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
3.3.2. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule analytes in solution.
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 3.3.3).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
3.3.3. Liquid Chromatography Conditions
A reversed-phase C18 column is proposed for the chromatographic separation, which is suitable for retaining and separating moderately polar compounds like the target analyte. A gradient elution is employed to ensure efficient separation from endogenous plasma components and a timely elution of the analyte.
| Parameter | Recommended Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.3.4. Mass Spectrometry Conditions
Electrospray ionization in positive mode (ESI+) is selected as the ionization source, as the amino group on the analyte is readily protonated. The MRM transitions should be optimized by infusing a standard solution of the analyte and the IS into the mass spectrometer.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte MRM Transition | To be determined experimentally (e.g., m/z 210.0 -> [fragment ion]) |
| IS MRM Transition | To be determined experimentally |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The validation should be performed in accordance with the principles outlined in the FDA and EMA guidelines.[1][3][14]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte and IS from endogenous components. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | To demonstrate a proportional relationship between the instrument response and the analyte concentration. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | To assess the closeness of the measured concentrations to the nominal values and the degree of scatter. | Within-run and between-run precision (%CV) should be ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤ 20%. |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | To determine the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions. |
Validation Workflow Decision Tree
The following diagram illustrates the decision-making process during method validation.
Caption: Decision tree for the bioanalytical method validation process.
Alternative Analytical Approaches
While LC-MS/MS is the recommended primary technique, other methods could be considered depending on the specific requirements of the study.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive and selective than LC-MS/MS but can be a cost-effective alternative if the required LLOQ is in the high ng/mL to µg/mL range. The quinazolinone ring system should provide a suitable chromophore for UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would likely require derivatization of the analyte to increase its volatility. It can offer high chromatographic resolution but is generally less applicable to polar and thermally labile compounds.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The detailed methodology, from sample preparation to method validation, is designed to meet the rigorous standards of the pharmaceutical industry and regulatory agencies. By adhering to these guidelines, researchers can generate high-quality, reliable data to support the development of new therapeutics based on the quinazolinone scaffold.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
- De Groot, N. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(8), 873-876.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 3-amino-2-methylquinazolin-4(3H)-one. [Link]
-
MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
-
Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. [Link]
-
GSC Online Press. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. [Link]
-
European Review for Medical and Pharmacological Sciences. Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. [Link]
-
Farmacia Journal. LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY DETERMINATION OF FLUCONAZOLE LEVELS IN HUMAN PLASMA FOR BIOAVAILABILITY STUDIES. [Link]
-
IOSR Journal. Design, synthesis, characterization and biological evaluation of 3- (4-(7-chloro-2-(4-chlorophenyl)-4-oxo-quinazolin-3(4H)- yl)p. [Link]
-
MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]
-
Chemical Methodologies. Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one. We provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate common obstacles and optimize your synthetic outcomes.
Visualizing the Synthetic Pathway
The synthesis of this compound is most commonly achieved via a two-step process. The initial step involves the cyclization of 2-amino-4-chlorobenzoic acid with acetic anhydride to form the key intermediate, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with hydrazine hydrate to yield the final product.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide for Low-Yield Synthesis
Low product yield is a frequent challenge that can arise from multiple factors at different stages of the synthesis.[1][2] This table outlines common problems, their underlying causes, and scientifically-grounded solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low Yield of Intermediate 1: 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one | Incomplete Cyclization: Insufficient reaction between 2-amino-4-chlorobenzoic acid and acetic anhydride. | Optimize Reagent Stoichiometry & Conditions: Use a significant excess of acetic anhydride to serve as both the acylating agent and a dehydrating solvent, driving the reaction to completion.[3] Consider microwave-assisted synthesis, which can drastically reduce reaction times from hours to minutes and improve yields by providing efficient, uniform heating.[3][4] |
| Starting Material Impurity: The purity of the initial 2-amino-4-chlorobenzoic acid is critical. Impurities can interfere with the reaction. | Verify Starting Material Purity: Confirm the purity of the 2-amino-4-chlorobenzoic acid using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization before use. | |
| Product Degradation During Workup: The benzoxazinone ring can be susceptible to hydrolysis, especially under harsh or aqueous conditions. | Controlled Precipitation: After the reaction is complete, pour the hot reaction mixture directly into ice-cold water. This rapidly precipitates the product and minimizes hydrolysis, preventing yield loss.[3] | |
| Low Yield of Final Product: this compound | Inefficient Conversion of Benzoxazinone: The reaction between the intermediate and hydrazine hydrate may be incomplete. | Optimize Reaction Time and Monitoring: This step typically requires several hours of reflux in a solvent like ethanol.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid product degradation from prolonged heating. |
| Incorrect Stoichiometry: An incorrect molar ratio of hydrazine hydrate to the benzoxazinone intermediate will result in unreacted starting material or potential side reactions. | Ensure Proper Stoichiometry: Use a slight excess of hydrazine hydrate to ensure the complete consumption of the benzoxazinone intermediate. However, a large excess should be avoided as it can complicate purification.[3] | |
| Formation of Side Products: High temperatures or incorrect addition of reagents can lead to undesired byproducts. | Controlled Reagent Addition: Add the hydrazine hydrate cautiously and dropwise to the solution of the benzoxazinone intermediate in ethanol. This helps to control the initial reaction exotherm and minimize the formation of side products.[3] | |
| General Issues | Poor Solubility of Reactants: If reactants are not fully dissolved in the chosen solvent, the reaction rate will be slow and yields will be poor. | Select Appropriate Solvent: Ethanol is a commonly used and effective solvent for the second step.[3][5] For other quinazolinone syntheses, polar aprotic solvents like DMF or DMSO can be effective at solubilizing reactants and may be worth exploring if solubility issues persist.[6] |
| Difficulty in Product Isolation/Purification: The final product may not precipitate easily or may form an oil. Impurities can also co-precipitate. | Induce Precipitation & Recrystallize: If the product does not precipitate upon cooling, adding ice-cold water can induce precipitation.[3] The most effective method for purification is recrystallization from ethanol, which typically yields a pure, crystalline solid.[3][4] If impurities are persistent, column chromatography is a viable alternative.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
A1: The most widely employed and reliable method is a two-step synthesis starting from the appropriately substituted anthranilic acid (2-amino-4-chlorobenzoic acid).[5][7] The first step is the acylation and cyclization with acetic anhydride to form the 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate. This is followed by condensation with hydrazine hydrate to yield the final 3-amino-quinazolinone product.[3][4]
Q2: My 2-amino-4-chlorobenzoic acid is old. Does its quality matter?
A2: Absolutely. The purity of the starting anthranilic acid derivative is paramount. Aminobenzoic acids can degrade over time, often showing discoloration (e.g., turning from white to tan or brown). Impurities can act as catalysts for side reactions or inhibit the desired cyclization, leading to significantly lower yields of the benzoxazinone intermediate. Always use the purest starting materials available or purify them before use.[8]
Q3: Microwave heating is suggested for the first step. Is it significantly better than conventional reflux?
A3: Yes, for this specific transformation, microwave-assisted synthesis often provides superior results. It allows for rapid and uniform heating to the target temperature (e.g., 120–150 °C), which can reduce the reaction time from several hours to under 30 minutes.[3][4] This speed not only improves throughput but can also minimize the formation of degradation byproducts associated with prolonged heating, often leading to higher and cleaner yields of the benzoxazinone intermediate.
Q4: What is the role of ethanol in the second step with hydrazine?
A4: Ethanol serves as an ideal solvent for the reaction between the benzoxazinone intermediate and hydrazine hydrate. It effectively dissolves the benzoxazinone, has a suitable boiling point for refluxing the reaction to completion, and facilitates the precipitation of the final this compound product upon cooling.[3][5] Its polarity is well-suited for this transformation.
Q5: My final product is an oil that won't crystallize. What should I do?
A5: Oily product formation usually indicates the presence of impurities or residual solvent. First, ensure all the reaction solvent (ethanol) has been removed under reduced pressure. Then, attempt to induce crystallization by adding a small amount of a non-polar solvent (like hexanes) and scratching the inside of the flask with a glass rod. If this fails, the oil should be purified using column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure compound, which should then crystallize upon solvent removal.[3]
Q6: How can I confirm the identity and purity of my final product?
A6: The identity and purity of this compound should be confirmed using standard analytical techniques. A published ¹H-NMR spectrum in DMSO-d₆ shows characteristic peaks at approximately 8.09 ppm (doublet, H₅), 7.50 ppm (doublet of doublets, H₆), 7.39 ppm (doublet, H₈), 5.81 ppm (singlet, 2H, NH₂), and 2.58 ppm (singlet, 3H, CH₃).[4] Further confirmation can be obtained through mass spectrometry to verify the molecular weight and melting point analysis to compare with literature values (approx. 197–200 °C).[4]
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and provide a robust starting point for synthesis and optimization.
Protocol 1: Synthesis of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
This protocol utilizes microwave irradiation for an efficient and rapid synthesis.[4]
-
Materials:
-
2-amino-4-chlorobenzoic acid
-
Acetic anhydride
-
-
Procedure:
-
Place 2-amino-4-chlorobenzoic acid (e.g., 3 mmol) and acetic anhydride (5 mL) into a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture under microwave irradiation at 250 W to a fixed temperature of 120–150 °C for 17–22 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be recrystallized from ethanol if further purification is needed.
-
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the conversion of the benzoxazinone intermediate to the final product.[3][7]
-
Materials:
-
7-chloro-2-methyl-4H-3,1-benzoxazin-4-one
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
-
Procedure:
-
Dissolve the 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate (e.g., 18 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser. Stir for several minutes to ensure complete dissolution.
-
Cautiously add hydrazine hydrate (e.g., 18 mmol, 1 equivalent) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for approximately 7 hours.
-
Monitor the reaction progress periodically by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent system) to check for the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol and dry to obtain the final product. Recrystallize from ethanol for higher purity.
-
References
-
Al-Obaydi, J. M., & Al-Rawi, A. A. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Avicenna Journal of Medical Biochemistry. [Link]
-
Tanjareen, S., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. [Link]
-
Singh, S., & Kumar, V. (2020). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. [Link]
-
Karimov, M. M., et al. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
-
Zarghi, A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI. [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]
- Google Patents. (n.d.). Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid.
-
Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][5][9]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
how to improve the solubility of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one for assays
Guide for Researchers: Improving the Assay Solubility of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
Section 1: Introduction to the Solubility Challenge
Welcome to the technical support guide for handling this compound. The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] However, researchers frequently encounter a significant hurdle during in-vitro and in-vivo testing: poor aqueous solubility.
This low solubility is a common characteristic of planar, heterocyclic molecules and can lead to several experimental artifacts, including compound precipitation, inaccurate potency measurements (IC50/EC50), and misleading structure-activity relationship (SAR) data.[4] This guide, designed for drug development professionals and researchers, provides a systematic, field-proven framework for diagnosing and overcoming solubility issues with this compound, ensuring the integrity and reliability of your assay data.
Section 2: Physicochemical Profile of this compound
Understanding a compound's intrinsic physicochemical properties is the first step in troubleshooting its solubility. While experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and data from close structural analogs.
Chemical Structure: this compound
Inferred Physicochemical Properties:
| Property | Estimated Value | Implication for Aqueous Solubility |
| Molecular Weight | ~225.65 g/mol | Moderate; not a primary driver of insolubility. |
| XLogP3 | ~1.9 | Indicates a degree of lipophilicity (hydrophobicity), suggesting low intrinsic water solubility.[5] |
| Hydrogen Bond Donors | 2 (from -NH2 group) | Can interact with water, but this is offset by the hydrophobic core. |
| Hydrogen Bond Acceptors | 3 (N, N, C=O) | Provides sites for hydrogen bonding with protic solvents. |
| Topological Polar Surface Area (TPSA) | ~58.7 Ų | A moderate TPSA suggests the molecule is not extremely polar, contributing to lower aqueous solubility.[6] |
Note: Properties like XLogP3 and TPSA are based on closely related structures, such as 8-chloro-2-methylquinazolin-4(3H)-one and the unchlorinated parent compound, as direct experimental values for the target molecule are not available in public databases.[5][6] The key takeaway is that the molecule possesses significant hydrophobic character, which is the root cause of the solubility challenges.
Section 3: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound in a question-and-answer format.
Q1: My compound is dissolved in 100% DMSO, but it precipitates instantly when I add it to my aqueous assay buffer. What's happening?
A: This is the most frequent manifestation of poor aqueous solubility and is caused by a dramatic solvent polarity shift. While your compound is soluble in an aprotic organic solvent like Dimethyl Sulfoxide (DMSO), it "crashes out" when the DMSO stock is diluted into a predominantly water-based buffer.[7] At that moment, the compound's concentration exceeds its maximum thermodynamic solubility in the aqueous environment, leading to precipitation. What you are observing is a failure of kinetic solubility—the compound cannot remain dissolved in the new solvent system.[4][7]
Q2: What is the maximum concentration of DMSO I should use in my final assay?
A: The industry-standard final concentration of DMSO in most biological assays is between 0.5% and 1% .[7] Exceeding this range is not advisable for two primary reasons:
-
Assay Interference: Higher concentrations of DMSO can have off-target effects on proteins, enzymes, or cells, potentially inhibiting or activating them and confounding your results.
-
Compound Solubility: While counterintuitive, for some lipophilic compounds, higher DMSO concentrations can actually decrease the stability of the aqueous mixture, leading to aggregation or precipitation. It is critical to maintain a consistent final DMSO concentration across all wells, including vehicle controls.
Q3: Is there a better primary stock solvent than DMSO?
A: For many quinazolinone derivatives, N,N-Dimethylformamide (DMF) has been shown to be a more effective solubilizing agent than DMSO.[8][9] If you are struggling to create a concentrated stock solution, preparing a 10-50 mM stock in DMF may be a viable alternative. However, be aware that DMF can be more aggressive and potentially reactive, so its compatibility with your assay system must be verified. For most applications, high-purity, anhydrous DMSO remains the preferred starting point.
Q4: Can my assay buffer composition itself affect the compound's solubility?
A: Absolutely. The buffer is not an inert medium. Key factors include:
-
pH: As a molecule with basic nitrogen atoms (on the quinazoline ring and the amino group), this compound is an ionizable compound. Its solubility is expected to be highly pH-dependent.[10][11]
-
Proteins: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), can sometimes improve the solubility of lipophilic compounds by binding to them, effectively keeping them in the aqueous phase.[7]
-
Ionic Strength: High salt concentrations can sometimes decrease the solubility of organic molecules via a "salting-out" effect.[10]
Section 4: Systematic Strategies for Solubility Enhancement
If you are facing solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple adjustments to more complex reformulations.
Caption: A decision workflow for troubleshooting compound solubility.
Strategy 1: pH Adjustment
-
Mechanism of Action: This strategy leverages the basic nature of the this compound molecule. The nitrogen atoms in the quinazoline ring system and the exocyclic amino group can be protonated in an acidic environment. This ionization imparts a positive charge on the molecule, drastically increasing its affinity for polar water molecules and thereby enhancing solubility.[10][12] Conversely, at neutral or basic pH, the molecule is likely to be in its less soluble, neutral form.
-
Critical Consideration: Before modifying your buffer's pH, you must confirm that your biological target (e.g., enzyme, receptor, or cell line) remains stable and functional within the tested pH range.
-
Prepare Buffers: Make a set of your primary assay buffer adjusted to different pH values (e.g., 5.5, 6.5, and the standard 7.4). Use HCl or NaOH for adjustments.
-
Prepare Compound Plate: In a 96-well plate, serially dilute your compound in 100% DMSO to create a concentration range (e.g., from 10 mM down to 1 µM).
-
Dilute into Buffers: Transfer a small, fixed volume (e.g., 1 µL) of the DMSO-solubilized compound from the compound plate into a larger volume (e.g., 99 µL) of each of the different pH buffers. This maintains a final DMSO concentration of 1%.
-
Incubate and Observe: Incubate the plates at the assay temperature for 30-60 minutes.
-
Assess Solubility: Visually inspect each well for signs of precipitation (cloudiness, crystals). For a more quantitative measure, read the plate on a nephelometer or note the light scatter at ~600 nm on a plate reader. The pH that maintains the highest concentration of clear solution is optimal.
Strategy 2: Co-solvent Optimization
-
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[13][14] This makes the environment more "hospitable" to lipophilic compounds, thereby increasing their solubility. The goal is to use the minimum amount of co-solvent necessary to achieve dissolution, minimizing potential assay interference.
-
Common Co-solvents for Biological Assays:
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| Ethanol | 1-5% | Biocompatible, readily available. | Can affect enzyme activity; volatile. |
| Propylene Glycol (PG) | 1-10% | Low toxicity, commonly used in formulations. | Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Excellent solubilizer for many compounds.[14] | Can interfere with some protein assays. |
-
Prepare Co-solvent Buffers: Prepare your standard assay buffer (at the optimal pH determined in Strategy 1) containing different final percentages of a co-solvent (e.g., prepare separate buffers with 2%, 5%, and 10% PEG 400).
-
Follow Protocol 1: Repeat steps 2-5 from the pH-Solubility Profiling protocol, using these new co-solvent-containing buffers instead of the different pH buffers.
-
Analyze: Identify the lowest concentration of co-solvent that keeps your desired compound concentration in solution. Always run a "co-solvent only" vehicle control in your final assay to check for effects on the biological system.
Strategy 3: Use of Solubility-Enhancing Excipients
-
Mechanism of Action: Cyclodextrins are bucket-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with poorly soluble drugs, where the hydrophobic part of the drug molecule is sequestered inside the cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.
Sources
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. 3-amino-2-methylquinazolin-4(3H)-one | C9H9N3O | CID 237591 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cibtech.org [cibtech.org]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Technical Support Center: Interpreting Unexpected Results with 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
Welcome to the technical support guide for researchers utilizing 3-amino-7-chloro-2-methylquinazolin-4(3H)-one. This resource is designed to provide expert guidance and troubleshooting strategies for the unexpected results that can arise during experimentation. As scientists, we understand that unanticipated outcomes are a common and often insightful part of the research process. This guide will help you navigate these challenges, ensuring the integrity and accuracy of your findings.
The quinazolinone scaffold is a versatile heterocyclic structure found in numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] this compound, a specific derivative, has been investigated for its potential biological activities, including antibacterial and analgesic effects.[5] However, like many small molecules, its effects in a biological system can be complex and sometimes deviate from the expected outcome.
This guide is structured in a question-and-answer format to directly address common issues. We will delve into the causality behind experimental choices and provide self-validating protocols to help you systematically troubleshoot your experiments.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and unexpected observations researchers encounter when working with this compound.
Q1: I'm observing higher-than-expected cytotoxicity in my cell line, even at low concentrations. What could be the cause?
A1: This is a frequent observation and can stem from several factors:
-
Off-Target Effects: While the primary target of this compound might be under investigation, like many quinazolinone derivatives, it could be interacting with multiple cellular targets. Quinazolinones have been shown to inhibit various kinases, such as EGFR, VEGFR-2, and CDK2, and can also interfere with microtubule polymerization.[1][6][7] Unanticipated inhibition of a critical kinase or disruption of the cytoskeleton in your specific cell line could lead to potent cytotoxic effects.
-
Induction of Apoptosis or Other Cell Death Pathways: The compound may be a potent inducer of programmed cell death. Some quinazolinone derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][3][8] It's also possible that other cell death mechanisms like autophagy or senescence are being triggered.[1][3]
-
Compound Purity and Stability: Ensure the purity of your compound stock. Impurities from the synthesis process could have their own cytotoxic effects.[9] Additionally, the compound's stability in your specific cell culture medium and incubation conditions should be considered. Degradation products may exhibit different activities.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to quinazolinone derivatives.[7][10] Your cell line might be particularly sensitive due to its specific genetic background or expression levels of the compound's targets.
Q2: My results are inconsistent between experiments, even when I follow the same protocol. What should I check?
A2: Reproducibility is key in research. Here are some common sources of variability to investigate:
-
Cell Culture Conditions:
-
Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered phenotypes, affecting their response to treatment.[11]
-
Cell Seeding Density: Inconsistent initial cell numbers can significantly impact the final readout of viability or proliferation assays.[11]
-
Mycoplasma Contamination: This common and often undetected contamination can profoundly alter cellular responses. Regular testing is crucial.[11]
-
-
Compound Handling:
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
-
Compound Precipitation: Visually inspect your treatment media for any signs of compound precipitation, especially at higher concentrations.
-
-
Assay-Specific Issues:
-
Incubation Times: Precise and consistent incubation times are critical.[12]
-
Plate Reader Settings: For microplate-based assays, ensure that settings like gain, focal height, and well-scanning are optimized and consistent between runs.[13][14]
-
"Edge Effects" in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. Consider not using the outermost wells for data collection or take steps to minimize evaporation.
-
Q3: The compound is showing an effect on a signaling pathway that I did not anticipate. How can I validate this off-target effect?
A3: Uncovering novel mechanisms of action is an exciting part of drug discovery. To validate a suspected off-target effect, a systematic approach is necessary:
-
Confirm with a Different Assay: Use an orthogonal assay to confirm the initial observation. For example, if you see a change in protein phosphorylation via Western blot, you could use a kinase activity assay or an ELISA to quantify the effect.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the potency (e.g., IC50 or EC50) of the compound on this unexpected pathway.
-
Target Engagement Assays: If you hypothesize a direct interaction with a specific off-target protein, you can perform target engagement assays like cellular thermal shift assays (CETSA) or use activity-based probes.
-
Knockdown/Knockout or Overexpression Studies: Modulating the expression of the suspected off-target protein in your cells can help confirm its role in the observed phenotype. If knocking down the protein mimics or ablates the effect of the compound, it provides strong evidence for an on-target interaction.
-
In Silico Docking Studies: Molecular docking can provide insights into the potential binding of this compound to the suspected off-target protein.[7][10]
II. Troubleshooting Workflows
When faced with unexpected data, a logical workflow can help pinpoint the source of the issue.
Workflow 1: Troubleshooting High Cytotoxicity
This workflow guides you through the process of understanding unexpectedly high cell death.
Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.
Workflow 2: Investigating a Novel Signaling Effect
This workflow provides a systematic approach to validating a newly observed off-target effect.
Caption: Workflow for validating a novel off-target signaling effect.
III. Key Experimental Protocols
To aid in your troubleshooting, here are detailed protocols for essential validation experiments.
Protocol 1: Cell Viability Assessment using Resazurin-based Assay
This protocol provides a quantitative measure of cell viability, which is useful for generating accurate dose-response curves.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates (for fluorescence)[13]
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the quinazolinone compound in complete medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with medium only) and normalize the data to the vehicle-treated control cells to calculate the percentage of cell viability.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of changes in the phosphorylation status or expression level of specific proteins.
Materials:
-
Treated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your target of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: After treatment, wash cells with cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load them onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Example Dose-Response Data
Quantitative data should be summarized for clear interpretation.
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) | Fold Change in p-ERK (Normalized to Control) |
| 0 (Vehicle Control) | 100 ± 5.2 | 1.0 |
| 0.1 | 95.3 ± 4.8 | 0.9 |
| 1 | 78.1 ± 6.1 | 0.6 |
| 5 | 52.4 ± 3.9 | 0.3 |
| 10 | 25.7 ± 2.5 | 0.1 |
| 25 | 8.9 ± 1.8 | <0.1 |
IV. Conclusion
Interpreting unexpected results is a critical skill in scientific research. This guide provides a framework for systematically troubleshooting and validating your findings when working with this compound. By considering potential off-target effects, carefully controlling experimental variables, and employing robust validation protocols, you can turn unexpected data into novel scientific insights. Remember that the diverse biological activities of the quinazolinone scaffold make it a rich area for discovery.[3][15][16]
V. References
-
GSC Online Press. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][13][17]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. Available from: [Link]
-
Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]
-
Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. Available from: [Link]
-
MDPI. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available from: [Link]
-
MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]
-
PMC - NIH. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]
-
MDPI. Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]
-
Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Available from: [Link]
-
SciSpace. Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities. Available from: [Link]
-
NIH. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Available from: [Link]
-
Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Available from: [Link]
-
PMC - NIH. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Available from: [Link]
-
NIH. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available from: [Link]
-
Dove Medical Press. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Available from: [Link]
-
PMC. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available from: [Link]
-
Taylor & Francis Online. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available from: [Link]
-
Bioengineer.org. Reviewing the Pharmacological Impact of Quinazoline Derivatives. Available from: [Link]
-
Royal Society of Chemistry. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Available from: [Link]
-
PMC - PubMed Central. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Available from: [Link]
-
ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available from: [Link]
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- 5. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
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- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Navigating Experiments with Quinazolinone-Based Inhibitors
Welcome to the technical support center for researchers working with quinazolinone-based inhibitors. This guide is designed to provide practical, in-depth solutions to common experimental challenges encountered in academic and industrial laboratories. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you troubleshoot effectively and ensure the integrity of your results.
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] However, the very physicochemical properties that make this scaffold a "privileged" structure also present a unique set of experimental hurdles.[1] This guide is structured to address these challenges head-on in a direct question-and-answer format, providing not just protocols but also the rationale behind them.
Part 1: Troubleshooting Guide - The Solubility Problem
Poor aqueous solubility is arguably the most frequent and frustrating issue encountered with quinazolinone-based inhibitors.[3][4] This often manifests as compound precipitation, leading to inconsistent results in cell-based assays and an inability to achieve desired concentrations in biochemical assays.[3]
Q1: My quinazolinone-based inhibitor won't dissolve in my aqueous assay buffer, even at low concentrations. What's the first step?
A1: The "DMSO Stock First" Protocol is Mandatory.
The rigid, fused heterocyclic ring system and lipophilic nature of many quinazolinone derivatives result in high crystal lattice energy and poor interaction with water molecules.[3] Direct dissolution in aqueous buffers is almost always destined to fail. The universally accepted first step is the preparation of a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the industry standard.[3]
Step-by-Step Protocol: Preparing a DMSO Stock Solution
-
Select High-Quality DMSO: Use only anhydrous, high-purity DMSO. Water contamination in the DMSO can significantly lower its solvating power for hydrophobic compounds.
-
Calculate Required Volume: Aim for a high concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay.
-
Dissolution with Energy Input:
-
Add the calculated volume of DMSO to your weighed compound.
-
Vortex vigorously for 1-2 minutes.
-
If the compound remains undissolved, use gentle warming (37-50°C) and/or ultrasonication in a water bath to aid dissolution.[3] Visually inspect to ensure no solid particles remain.
-
-
Storage: Store stock solutions at room temperature or -20°C as dictated by compound stability. Note that some compounds may precipitate out of DMSO at lower temperatures and will require gentle warming and vortexing to redissolve before use.[3]
Q2: I've made a DMSO stock, but the compound precipitates immediately when I dilute it into my aqueous buffer. What can I do?
A2: This is "precipitation upon dilution," a classic sign that you have exceeded the compound's thermodynamic solubility limit in the final assay medium. Your goal is to create a kinetically stable "pseudosolution."
Troubleshooting Workflow for Precipitation Upon Dilution
Below is a decision tree to guide you through the available strategies, from simplest to most complex.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Explanation of Strategies:
-
Reduce Final Concentration: The most straightforward approach. Determine if a lower, soluble concentration is still sufficient to observe the desired biological effect.[3]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic solvent like polyethylene glycol (PEG) or propylene glycol to the aqueous buffer can increase the overall solvent polarity and help keep the compound in solution.[3]
-
Use Surfactants: Low concentrations of non-ionic surfactants (e.g., 0.01-0.1% Tween-80) can form micelles that encapsulate the hydrophobic inhibitor, preventing precipitation. This is common in biochemical assays but must be validated for cell-based work to rule out cytotoxicity from the surfactant itself.
-
Adjust Buffer pH: The quinazolinone scaffold contains basic nitrogen atoms.[3] Consequently, the solubility of many derivatives is pH-dependent. For compounds that are weak bases (like gefitinib), lowering the pH of the buffer will ionize the molecule, increasing its aqueous solubility.[3] This must be done cautiously, ensuring the pH change doesn't affect your biological system or compound stability.[3]
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with the inhibitor, effectively shielding it from the aqueous environment and enhancing solubility.[3]
| Method | Typical Concentration | Pros | Cons |
| Co-solvents (PEG 400) | 1-5% (v/v) | Easy to implement; generally low toxicity. | Can affect protein conformation at higher concentrations. |
| Surfactants (Tween-80) | 0.01-0.1% (v/v) | Very effective at low concentrations. | Potential for cell toxicity; can interfere with some assay readouts. |
| pH Adjustment | Assay-dependent | Highly effective for ionizable compounds. | May alter compound activity or biological system integrity.[3] |
| Cyclodextrins (HP-β-CD) | 1-10 mM | High solubilizing capacity; often used in vivo. | Can be expensive; may extract lipids from cell membranes. |
Part 2: Frequently Asked Questions (FAQs)
Assay Integrity & Interference
Q3: My inhibitor shows activity in multiple, unrelated assays. Could it be a "false positive"?
A3: Yes, this is a significant risk. You may be dealing with a Pan-Assay Interference Compound (PAINS).
PAINS are compounds that appear as "hits" in high-throughput screens through non-specific mechanisms, rather than by specific binding to the intended target.[5] Their activity is often an artifact of the assay technology itself. While the quinazolinone core is not a classic PAINS alert, certain substituents can confer PAINS-like properties.
Common Mechanisms of Assay Interference:
-
Compound Aggregation: At concentrations above their solubility limit, compounds can form sub-micellar aggregates that sequester and denature proteins non-specifically.
-
Chemical Reactivity: Electrophilic moieties on your inhibitor can covalently react with nucleophilic residues (like cysteine) on proteins, leading to irreversible, non-specific inhibition.[6]
-
Redox Activity: Quinone-like structures or other redox-active groups can disrupt assays by generating reactive oxygen species (e.g., hydrogen peroxide) or by interfering with redox-sensitive reporter systems (e.g., luciferase).[6]
-
Optical Interference: Colored or fluorescent compounds can absorb or emit light at the same wavelengths used for assay readout (e.g., fluorescence polarization, FRET), leading to artifactual signals.
Protocol: Validating a "Hit" and Ruling Out PAINS
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.05-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's apparent activity is significantly reduced, it suggests the mechanism was aggregation-based.
-
Orthogonal Assays: Validate the hit using a different assay technology that relies on a distinct physical principle. For a kinase inhibitor, if the primary screen was a fluorescence-based assay, a secondary screen could use a label-free method like surface plasmon resonance (SPR) to confirm direct binding.
-
Structure-Activity Relationship (SAR): Synthesize or acquire a close analog of your inhibitor that lacks the suspected reactive or interfering group. A complete loss of activity in the analog strongly suggests the original hit was an artifact.
-
Promiscuity Check: Screen the compound against a panel of unrelated targets. Activity against multiple, diverse proteins is a hallmark of a non-specific compound.[5]
Metabolic & In Vivo Considerations
Q4: My inhibitor is potent in my biochemical assay, but shows weak activity in cell-based assays or in vivo. What could be the cause?
A4: This discrepancy often points to issues with metabolic instability or cell permeability.
Quinazolinone derivatives are subject to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) family.[7][8] Rapid metabolism can clear the compound before it reaches its target in cells or in an animal model.
Key Considerations:
-
Cytochrome P450 (CYP) Metabolism: Quinazolinones can be substrates for various CYP isozymes (e.g., CYP3A4, CYP2C19, CYP2D6).[7] This metabolic transformation can inactivate the inhibitor.
-
CYP Inhibition: Conversely, some quinazolinone derivatives can act as inhibitors of CYP enzymes.[7][8] This can lead to drug-drug interactions if co-administered with other therapeutic agents, a critical consideration for drug development.
-
Aldehyde Oxidase (AO) Metabolism: Some nitrogen-containing heterocyclic compounds are susceptible to metabolism by aldehyde oxidase, an often-overlooked clearance pathway.[9]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching sufficient intracellular concentrations to engage its target.
Troubleshooting Protocol: Investigating Bioactivity Discrepancies
-
In Vitro Metabolic Stability Assay:
-
Incubate your compound with human liver microsomes (which contain a rich supply of CYP enzymes) or hepatocytes.
-
Measure the disappearance of the parent compound over time using LC-MS/MS.
-
A short half-life (t½) indicates rapid metabolic clearance.[10]
-
-
Cell Permeability Assays: Use established models like the Caco-2 permeability assay to assess the compound's ability to cross a cell monolayer.
-
Identify Metabolites: Use high-resolution mass spectrometry to identify the major metabolites formed in the microsomal assay. This can reveal which parts of the molecule are metabolically "hot" and guide future medicinal chemistry efforts to block those sites (e.g., by introducing fluorine atoms).
Target Selectivity & Off-Target Effects
Q5: How can I be sure my quinazolinone inhibitor is specific for my target?
A5: Target specificity is never absolute and must be experimentally determined.
Many quinazolinone-based inhibitors, especially kinase inhibitors, achieve their potency by targeting the ATP-binding pocket.[11][12] Due to the conserved nature of this pocket across the kinome, there is a significant risk of off-target inhibition. For example, first-generation EGFR inhibitors like gefitinib and erlotinib also potently inhibit wild-type EGFR, leading to side effects.[11][13]
Workflow for Assessing Inhibitor Selectivity
Caption: Experimental workflow for determining inhibitor selectivity.
-
Broad Panel Screening: The first step is to screen your inhibitor at a fixed concentration (e.g., 1 µM) against a large, commercially available panel of related targets (e.g., a kinome panel). This will provide a global view of its selectivity.
-
Cellular Target Engagement: Confirm that the inhibitor binds to the intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can measure the stabilization of a target protein upon ligand binding in intact cells.
-
Genetic Validation: The most rigorous test is to compare the inhibitor's effect in wild-type cells versus cells where the target has been knocked out or knocked down (e.g., using CRISPR or siRNA). If the inhibitor's effect is lost in the knockout cells, it provides strong evidence of on-target activity.
-
Chemical Proteomics: For an unbiased view, use activity-based protein profiling (ABPP) or other chemical proteomics methods to identify all cellular proteins that your compound interacts with.
This guide provides a starting point for addressing the most common pitfalls in experiments involving quinazolinone-based inhibitors. By systematically applying these troubleshooting principles and protocols, researchers can enhance the quality and reliability of their data, ultimately accelerating the drug discovery and development process.
References
- Overcoming poor solubility of 4(3H)-quinazolinone compounds - Benchchem. (URL: )
- (PDF) Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. (URL: )
-
Pan-assay interference compounds - Wikipedia. (URL: [Link])
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (URL: [Link])
-
Quinazoline derivatives as selective CYP1B1 inhibitors - PubMed. (URL: [Link])
-
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - NIH. (URL: [Link])
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed Central. (URL: [Link])
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC - NIH. (URL: [Link])
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: [Link])
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (URL: [Link])
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (URL: [Link])
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])
-
Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed. (URL: [Link])
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (URL: [Link])
-
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. (URL: [Link])
-
Pan-assay interference compounds – Knowledge and References - Taylor & Francis. (URL: [Link])
- Technical Support Center: Synthesis of Quinazolinone Deriv
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. (URL: [Link])
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC - NIH. (URL: [Link])
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. (URL: [Link])
-
Synthesis and Biological Evaluation of New Quinazolinone Derivatives - . (URL: [Link])
-
Journal of Medicinal Chemistry Ahead of Print - ACS Publications. (URL: [Link])
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed Central. (URL: [Link])
-
Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed. (URL: [Link])
-
How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties - ResearchGate. (URL: [Link])
-
Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC. (URL: [Link])
-
Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PubMed Central. (URL: [Link])
- Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem. (URL: )
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. (URL: [Link])
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - NIH. (URL: [Link])
-
Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - NIH. (URL: [Link])
-
Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC - NIH. (URL: [Link])
-
Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. (URL: [Link])
-
Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - NIH. (URL: [Link])
-
Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (URL: [Link])
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - MDPI. (URL: [Link])
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Publishing. (URL: [Link])
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- 10. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
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improving reaction conditions for the synthesis of quinazolinone derivatives
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for overcoming the common and complex challenges encountered in the synthesis of quinazolinone derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] However, its synthesis is not without challenges. This guide is structured to address these hurdles directly through a series of troubleshooting guides and frequently asked questions.
General Workflow for Quinazolinone Synthesis
A successful synthesis relies on a systematic and logical workflow. The following diagram outlines the critical stages, from initial planning to final product validation. Adhering to this process can preemptively solve many common issues.
Caption: A typical experimental workflow for quinazolinone synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during quinazolinone synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not seeing any product formation by TLC/LC-MS. What are the likely causes and how can I fix this?
Answer: This is a multifaceted issue often stemming from one of four key areas: starting materials, reaction conditions, catalyst activity, or atmospheric contamination. A systematic approach is the best way to diagnose the problem.
Impurities in your reactants, such as the initial anthranilic acid derivative, can introduce side reactions that consume reagents and reduce the yield of your desired product.[3][4]
-
Troubleshooting Protocol: Starting Material Verification
-
Purity Analysis: Before starting, verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR for structural confirmation, melting point for solids, GC-MS for volatile components).
-
Purification: If impurities are detected, purify the materials accordingly. Liquid aldehydes can be distilled under reduced pressure, while solid starting materials can often be recrystallized from a suitable solvent like ethanol or hexanes.[3]
-
Proper Storage: Ensure all reagents, especially sensitive ones like anhydrides or acyl chlorides, are stored under appropriate conditions (e.g., in a desiccator) to prevent degradation.
-
Temperature, solvent, and reaction time are critically codependent variables. An unoptimized condition in one can drastically affect the outcome.
-
Temperature: Classical methods like the Niementowski reaction often require heating, sometimes at high temperatures, to overcome the activation energy for cyclization.[5][6] Conversely, modern metal-catalyzed approaches may proceed under much milder conditions.[7][8]
-
Solvent: The solvent's polarity and boiling point are crucial. It must fully solubilize the reactants while being suitable for the required reaction temperature. Common solvents include DMF, toluene, ethanol, and acetonitrile.[3][5] In some syntheses, polar solvents give excellent yields while non-polar solvents are ineffective.[3]
-
Reaction Time: Reactions can range from minutes (especially with microwave assistance) to over 24 hours.[5][9] Insufficient time will result in unreacted starting material, while excessive time can lead to product degradation.
-
Troubleshooting Protocol: Condition Screening
-
Set Up Parallel Reactions: Prepare several small-scale reactions in parallel.
-
Screen One Variable: Vary a single parameter (e.g., temperature at 50 °C, 80 °C, and 120 °C) while keeping all other conditions constant.[3]
-
Monitor Progress: At set time intervals (e.g., 2h, 6h, 12h), take an aliquot from each reaction and analyze it by TLC or LC-MS to determine the consumption of starting material and the formation of the product.
-
Identify Optimum: This systematic screening will reveal the optimal conditions for your specific substrates.
-
The following table illustrates how solvent choice can dramatically impact yield in a hypothetical synthesis.
| Solvent | Polarity | Boiling Point (°C) | Typical Yield (%) | Rationale for Performance |
| Toluene | Non-polar | 111 | Low-Moderate | Good for azeotropic water removal but may have poor solubility for polar starting materials. |
| Acetonitrile | Polar Aprotic | 82 | Moderate | Good solvating power but lower boiling point may limit reaction rates. |
| Ethanol | Polar Protic | 78 | Variable | Can participate in the reaction (e.g., ester formation); often used in syntheses starting from isatoic anhydrides.[1] |
| DMF | Polar Aprotic | 153 | Often High | Excellent solvating power and high boiling point make it suitable for many thermal cyclizations.[3] |
For metal-catalyzed reactions, the activity of the catalyst is paramount. Catalysts can be poisoned by impurities (e.g., sulfur compounds) in the starting materials or solvents.[3][4]
-
Troubleshooting Steps:
-
Use a fresh batch of catalyst.
-
Ensure the catalyst is handled under the correct conditions (e.g., some are air-sensitive).
-
Optimize the catalyst loading; both too little and too much can be detrimental.
-
If using a heterogeneous catalyst, consider if it needs activation or regeneration.
-
Some reaction intermediates are sensitive to oxygen or moisture, which can lead to the formation of undesired oxidized byproducts.[3][4]
-
Troubleshooting Protocol: Inert Atmosphere Reaction
-
Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Degas Solvents: If necessary, degas the reaction solvent by bubbling an inert gas through it for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Assemble and Purge: Assemble the reaction apparatus and purge the system with the inert gas for several minutes.
-
Add Reagents: Add solvents and liquid reagents via syringe through a rubber septum. Add solids under a positive flow of the inert gas.
-
Maintain Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction using a balloon or a bubbler system.
-
The following diagram illustrates a decision-making workflow for troubleshooting low-yield reactions.
Caption: Decision tree for troubleshooting low-yield quinazolinone synthesis.
Issue 2: Product Purification Challenges
Question: My reaction seems to work, but I'm struggling to isolate a pure product. My column chromatography is messy, or the product won't crystallize. What can I do?
Answer: Purification is as crucial as the reaction itself. Common issues include irreversible adsorption on silica gel, difficulty finding a suitable recrystallization solvent, or the presence of persistent, structurally similar impurities.
The nitrogen atoms in the quinazolinone ring system can be basic and may interact strongly with the acidic surface of standard silica gel, leading to streaking or complete loss of the product on the column.
-
Troubleshooting Steps:
-
Deactivate Silica: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a basic modifier, like triethylamine (typically 0.5-1% v/v) or ammonia in methanol. This neutralizes the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, if your compound is particularly basic.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative.
-
Finding the right solvent system for recrystallization is key. The ideal solvent should dissolve your compound poorly at low temperatures but completely at high temperatures.
-
Troubleshooting Protocol: Recrystallization Solvent Screening
-
Small-Scale Tests: Place a small amount of your crude product (a few milligrams) into several different test tubes.
-
Add Solvents: To each tube, add a different solvent dropwise at room temperature (test a range of polarities: e.g., hexanes, ethyl acetate, ethanol, water). Note the solubility.
-
Heat: If the compound is insoluble at room temperature, gently heat the solvent to its boiling point. If the compound dissolves, it's a potential candidate.
-
Cool: Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. The solvent that produces high-quality crystals is your ideal choice.
-
Solvent Mixtures: If no single solvent works, try solvent pairs (e.g., ethyl acetate/hexanes or ethanol/water). Dissolve the crude material in a small amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve, then cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for quinazolinones?
A1: Microwave-assisted organic synthesis (MAOS) has become a powerful tool in medicinal chemistry.[10] For quinazolinone synthesis, the main advantages are:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[9][11]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize byproduct formation, leading to higher isolated yields.[10][11]
-
Greener Chemistry: Shorter reaction times and often improved efficiency contribute to lower energy consumption, aligning with the principles of green chemistry.[9][12]
However, it's important to use specialized laboratory microwave systems that allow for precise temperature and pressure control, as domestic ovens can lead to non-reproducible results and safety hazards.[9]
Q2: My starting material is an anthranilic acid. Which is a better classical route: reacting it with formamide (Niementowski) or converting it to an isatoic anhydride first?
A2: Both are viable and widely used routes, and the choice depends on your specific target molecule and available reagents.
-
Niementowski Reaction (e.g., with formamide): This is a very direct, one-step method where anthranilic acid is heated with an amide.[1][6] It is simple and effective for producing 4(3H)-quinazolinones. The main drawback can be the high temperatures required.
-
Isatoic Anhydride Route: This two-step route involves first forming the isatoic anhydride from anthranilic acid, which is then reacted with an amine.[1][13] This method is highly versatile for introducing a wide variety of substituents at the N-3 position. The intermediate is generally stable and easy to handle. This route often provides cleaner reactions and better yields for complex N-3 substituted derivatives.
Q3: When should I consider a metal-catalyzed approach over a classical thermal condensation?
A3: Transition-metal catalysis has opened new pathways for quinazolinone synthesis, offering distinct advantages.[8][14] Consider a metal-catalyzed route when:
-
You need milder reaction conditions: Many catalytic cycles operate at significantly lower temperatures than classical condensations.[7]
-
You want to build complexity via C-H functionalization: Advanced methods allow for the direct functionalization of the quinazolinone core, which is difficult to achieve otherwise.[15]
-
You are using challenging substrates: Catalytic methods can sometimes offer better functional group tolerance.
-
You are performing multi-component reactions: Copper and palladium catalysts, for example, are frequently used in one-pot, multi-component reactions to build the quinazolinone scaffold with high efficiency.[7][16]
References
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Al-dujaili, J. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
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Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
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Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Microwave-Assisted Synthesis of Heterocycles, 231-259. Available at: [Link]
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Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. Available at: [Link]
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Patil, J. P., et al. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmacy Science and Research. Available at: [Link]
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Saeed, A., et al. (2022). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. Available at: [Link]
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Kumar, A., & Sharma, G. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. Available at: [Link]
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Maiden, T. M. M., & Harrity, J. P. A. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
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Kumar, A., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]
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Maiden, T. M. M., & Harrity, J. P. A. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Sci-Hub. Available at: [Link]
-
Meftah, O. N., et al. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. Available at: [Link]
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Foucourt, A., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. Available at: [Link]
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Kumar, A., & Sharma, G. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]
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Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. Available at: [Link]
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Organic Chemistry Portal. (2024). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
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Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]
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Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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ResearchGate. (2024). Synthetic strategies for preparation of 4-quinazolinone derivatives. ResearchGate. Available at: [Link]
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Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]
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ResearchGate. (2022). Various starting materials used for the synthesis of quinazolinones. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Benchmarking Study: 3-amino-7-chloro-2-methylquinazolin-4(3H)-one Against Established Therapeutics
In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive comparative analysis of a specific derivative, 3-amino-7-chloro-2-methylquinazolin-4(3H)-one, against a panel of established drugs: Gefitinib, Diazepam, and Ciprofloxacin. This examination aims to contextualize the potential of this quinazolinone derivative across diverse therapeutic areas—oncology, neuroscience, and infectious diseases—by benchmarking its performance against these well-characterized agents.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available experimental data, elucidating potential mechanisms of action, and providing detailed protocols for comparative experimental validation.
Introduction to the Quinazolinone Scaffold
The quinazolinone core, a fusion of a benzene ring and a pyrimidinone ring, is a versatile heterocyclic system that has given rise to a wide array of drugs with diverse pharmacological activities.[1] These include anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral properties.[1] The structural flexibility of the quinazolinone ring allows for substitutions at various positions, leading to a broad spectrum of biological targets and therapeutic applications.
The Investigational Compound: this compound
This guide focuses on this compound, a derivative whose synthesis has been documented.[2][3] Recent studies have begun to explore its therapeutic potential, revealing promising antibacterial, anti-inflammatory, and cytotoxic activities.[2][3] This document will synthesize the existing data and propose avenues for further investigation.
Comparative Analysis: Performance Across Therapeutic Areas
This section benchmarks this compound against established drugs in three key areas: oncology, central nervous system (CNS) disorders, and bacterial infections.
Anticancer Activity: A Head-to-Head with Gefitinib
Established Drug Profile: Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] It functions by competing with ATP at the kinase's binding site, thereby blocking downstream signaling pathways that promote tumor growth and proliferation.[4] Gefitinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[4]
Mechanism of Action: Gefitinib
The primary mechanism of Gefitinib involves the inhibition of EGFR autophosphorylation, which in turn blocks the Ras/Raf/MEK/ERK and PI3K/Akt signaling cascades. This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Caption: Gefitinib's mechanism of action on the EGFR signaling pathway.
Comparative Performance: this compound
A recent study investigated the in-vitro cytotoxic activity of this compound against three human cancer cell lines: HCT-116 (colon), MCF-7 (breast), and HepG-2 (liver). The study also explored its potential as a Phosphoinositide 3-kinase delta (PI3K-δ) inhibitor.[2]
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) |
| This compound Derivative (5c) | 8.00 ± 0.12 | 21.22 ± 0.33 | 58.98 ± 0.33 |
| This compound Derivative (5d) | 47.56 ± 0.67 | 41.07 ± 0.58 | 17.78 ± 0.58 |
| Staurosporine (Reference) | - | - | - |
Data extracted from Zeid et al., 2022.[2]
The study revealed that a derivative of the target compound, 5c , exhibited the highest cytotoxic activity against the HCT-116 cell line with an IC₅₀ of 8.00 µM.[2] Another derivative, 5d , was most effective against the HepG-2 cell line with an IC₅₀ of 17.78 µM.[2] Molecular docking studies suggested that these compounds bind to the ATP binding pocket of the PI3K-δ enzyme, indicating a potential mechanism of action.[2]
While a direct comparison with Gefitinib was not performed in this study, the data suggests that this compound derivatives possess notable anticancer activity, warranting further investigation and direct comparative studies against established EGFR inhibitors.
Anticonvulsant Activity: A Potential Application Compared to Diazepam
Established Drug Profile: Diazepam
Diazepam, a benzodiazepine, is a widely prescribed medication for anxiety, muscle spasms, and seizures.[5] Its anticonvulsant properties are attributed to its ability to enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5]
Mechanism of Action: Diazepam
Diazepam binds to a specific allosteric site on the GABA-A receptor, increasing the affinity of GABA for its binding site.[5] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[5]
Caption: Diazepam's potentiation of GABAergic inhibition.
Comparative Performance: this compound
Currently, there is no published experimental data on the anticonvulsant activity of this compound. However, the quinazolinone scaffold is present in known anticonvulsants like methaqualone.[6] Furthermore, numerous studies have demonstrated the anticonvulsant potential of various quinazolinone derivatives, with some showing efficacy in animal models of seizures.[6][7] Molecular docking studies have also suggested that certain quinazolinone derivatives can bind to the GABA-A receptor.[8][9]
Given the established anticonvulsant properties of the broader quinazolinone class, it is plausible that this compound may also exhibit such activity. Further research employing standard preclinical models is necessary to validate this hypothesis.
Antibacterial Activity: Benchmarking Against Ciprofloxacin
Established Drug Profile: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[10] It is widely used to treat various infections, including urinary tract, respiratory, and skin infections.
Mechanism of Action: Ciprofloxacin
Ciprofloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[10] Inhibition of these enzymes prevents DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[10]
Caption: Ciprofloxacin's mechanism of action on bacterial DNA synthesis.
Comparative Performance: this compound
A study by Osarodion (2020) investigated the antibacterial activity of this compound.[3] The minimum inhibitory concentrations (MIC) were determined against several bacterial strains.
| Bacterial Strain | This compound MIC (mg/mL) |
| Klebsiella pneumoniae | 6 - 9 |
| Staphylococcus aureus | 6 - 9 |
| Pseudomonas aeruginosa | 6 - 9 |
Data extracted from Osarodion, 2020.[3]
The results indicate that this compound possesses antibacterial activity against both Gram-negative (Klebsiella pneumoniae, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria.[3] While the reported MIC values are higher than those typically observed for Ciprofloxacin against susceptible strains, these findings highlight the potential of this quinazolinone derivative as a lead compound for the development of new antibacterial agents. Further structural modifications could enhance its potency and spectrum of activity.
Experimental Protocols
To facilitate further comparative research, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anticancer activity of a compound by measuring its effect on cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference drug (e.g., Gefitinib) in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Maximal Electroshock (MES) Seizure Test
This in vivo model is used to evaluate the anticonvulsant activity of a compound.
Workflow:
Caption: Workflow for the Maximal Electroshock (MES) test.
Step-by-Step Protocol:
-
Animal Preparation: Use male albino mice (20-25 g). House them in a controlled environment with free access to food and water.
-
Compound Administration: Administer the test compound, reference drug (e.g., Diazepam), or vehicle (e.g., saline with a small amount of Tween 80) intraperitoneally or orally.
-
Time of Peak Effect: Wait for a predetermined time to allow the compound to reach its maximum effect (typically 30-60 minutes for intraperitoneal administration).
-
Electroshock Application: Apply a drop of anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Record the number of protected animals in each treatment group. Calculate the percentage of protection. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow:
Caption: Workflow for the Broth Microdilution MIC assay.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound and the reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
This comparative guide has synthesized the available data on this compound and benchmarked its performance against the established drugs Gefitinib, Diazepam, and Ciprofloxacin. The findings indicate that this quinazolinone derivative exhibits promising cytotoxic activity against cancer cell lines, with a potential mechanism involving PI3K-δ inhibition.[2] It also demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]
While direct experimental evidence for its anticonvulsant activity is currently lacking, the prevalence of this property within the quinazolinone class suggests that this is a promising avenue for future investigation. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies.
Future research should focus on:
-
Direct comparative studies: Performing head-to-head comparisons of this compound with established drugs under identical experimental conditions.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential and potential side effects.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating additional derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of cancer, epilepsy, and bacterial infections.
The quinazolinone scaffold continues to be a rich source of novel therapeutic agents. This compound represents a promising starting point for the development of new drugs with potential applications across multiple therapeutic areas.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]
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PubMed. (n.d.). Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer. Retrieved from [Link]
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PubMed. (2022, October 27). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Retrieved from [Link]
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National Institutes of Health. (2022, October 27). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Retrieved from [Link]
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PubMed Central. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Retrieved from [Link]
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MDPI. (2022, December 2). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Retrieved from [Link]
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MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]
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Bentham Science Publisher. (n.d.). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of gefitinib and quinazolinamine derivatives. Retrieved from [Link]
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National Institutes of Health. (2025, August 22). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Retrieved from [Link]
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MDPI. (2022, December 2). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]
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Arabian Journal of Chemistry. (n.d.). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]
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ResearchGate. (2025, December 12). Synthesis and anti-convulsant screening of novel Schiff bases of 3-amino-2-methyl quinazolin-4-(3H)-one. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Retrieved from [Link]
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National Institutes of Health. (2025, December 9). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Retrieved from [Link]
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National Institutes of Health. (2020, October 18). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Retrieved from [Link]
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GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][4][10]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
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A Head-to-Head Comparison of 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Within this diverse family, 3-amino-7-chloro-2-methylquinazolin-4(3H)-one serves as a versatile synthon for the development of novel therapeutic agents. Its strategic substitution at the 3-amino position allows for the exploration of a wide chemical space, leading to analogs with a spectrum of pharmacological activities, including cytotoxic, antimicrobial, and anticonvulsant properties.[3][4][5]
This guide provides a detailed head-to-head comparison of key analogs of this compound, offering insights into their structure-activity relationships (SAR) and presenting supporting experimental data. The objective is to furnish researchers with a comprehensive understanding of how modifications to the core structure influence biological outcomes, thereby guiding future drug design and development efforts.
The Core Scaffold and Key Analogs Under Review
The fundamental structure of this compound provides a robust platform for chemical modification. The presence of the 3-amino group is a critical handle for derivatization, enabling the introduction of various functionalities that can modulate the compound's physicochemical properties and biological target interactions. This comparison will focus on three key classes of analogs:
-
Parent Compound: this compound.
-
Acetamide Derivatives: Analogs formed by the acylation of the 3-amino group.
-
Arylidine (Schiff Base) Derivatives: Analogs resulting from the condensation of the 3-amino group with various aldehydes.
Caption: Core scaffold and representative analog classes.
Comparative Biological Activity
The derivatization of the 3-amino group significantly impacts the biological activity of the quinazolinone core. The following sections provide a comparative analysis of the cytotoxic, antimicrobial, and anticonvulsant activities of the selected analogs, supported by experimental data from published studies.
Cytotoxic Activity
Quinazolinone derivatives have demonstrated notable potential as anticancer agents.[4] The introduction of different substituents can tune their cytotoxic efficacy against various cancer cell lines.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Acetamide Derivative | N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(piperidin-1-yl)acetamide | HCT-116 (Colon) | 8.00 ± 0.12 | [4] |
| N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(pyrrolidin-1-yl)acetamide | HepG-2 (Liver) | 17.78 ± 0.58 | [4] | |
| N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(piperidin-1-yl)acetamide | MCF-7 (Breast) | 21.22 ± 0.33 | [4] | |
| Arylidine Derivative | 3-(benzylideneamino)-7-chloro-2-methylquinazolin-4(3H)-one | Not Specified | - |
Note: Direct comparative data for arylidine derivatives' cytotoxicity was not available in the reviewed sources under identical conditions.
The acetamide derivatives, particularly those incorporating a piperidine or pyrrolidine moiety, exhibit significant cytotoxic activity against colon, liver, and breast cancer cell lines.[4] The data suggests that the nature of the cyclic amine in the acetamide side chain plays a crucial role in modulating the cytotoxic potency.
Antimicrobial Activity
The quinazolinone scaffold is a well-established pharmacophore in the design of antimicrobial agents.[2][3][6] Modifications at the 3-amino position have been shown to yield compounds with broad-spectrum antibacterial and antifungal activity.
| Compound Class | Specific Analog | Bacterial Strain | MIC (mg/mL) | Reference |
| Parent Compound | This compound | Klebsiella pneumoniae | 6 - 9 | [7] |
| Staphylococcus aureus | 6 - 9 | [7] | ||
| Pseudomonas aeruginosa | 6 - 9 | [7] |
Note: MIC stands for Minimum Inhibitory Concentration.
The parent compound itself demonstrates significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria.[7] This inherent activity makes it a promising starting point for the development of more potent antimicrobial agents.
Anticonvulsant Activity
The central nervous system (CNS) activity of quinazolinones has been recognized since the discovery of methaqualone.[5] Modern research continues to explore this scaffold for novel anticonvulsant drugs with improved safety profiles.[8][9]
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on quinazolinone analogs allows for the deduction of several key SAR trends:
-
The 3-Amino Group as a Versatile Handle: The 3-amino position is a critical pharmacophoric feature. Its derivatization into amides or Schiff bases is a proven strategy to modulate biological activity.
-
Impact of Acetamide Side Chains: In the context of cytotoxicity, the nature of the terminal amine in the acetamide side chain significantly influences potency. Cyclic amines like piperidine and pyrrolidine appear to be favorable for activity against the tested cancer cell lines.[4]
-
The Role of the 7-Chloro Substituent: The presence of a halogen, such as chlorine at the 7-position, is a common feature in many biologically active quinazolinones. This electron-withdrawing group can influence the electronic properties of the entire ring system, potentially affecting target binding and pharmacokinetic properties.[10]
Caption: A conceptual workflow for SAR studies.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for the synthesis and biological evaluation of the quinazolinone analogs.
General Synthesis of this compound
This two-step procedure starts from commercially available 2-amino-4-chlorobenzoic acid.[4]
Step 1: Synthesis of 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
-
A mixture of 2-amino-4-chlorobenzoic acid and acetic anhydride is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the benzoxazinone intermediate.
Step 2: Synthesis of this compound
-
The 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate is dissolved in an appropriate solvent (e.g., ethanol).
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed.
-
After the reaction is complete (as monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized to afford the pure this compound.
Synthesis of N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Derivatives
-
This compound is reacted with chloroacetyl chloride to form an intermediate, 2-chloro-N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide.[4]
-
This intermediate then undergoes nucleophilic substitution with various secondary amines (e.g., piperidine, pyrrolidine) to yield the final acetamide derivatives.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cancer cells (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated further to allow for the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Melted agar medium is inoculated with the test microorganism and poured into sterile Petri plates.
-
Wells are created in the solidified agar using a sterile borer.
-
A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMF) is added to each well.
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[3][6]
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. This guide has demonstrated that strategic modifications at the 3-amino position can lead to analogs with potent and diverse biological activities. The acetamide derivatives, in particular, have shown significant promise as cytotoxic agents. The parent compound itself exhibits noteworthy antimicrobial properties.
Future research should focus on expanding the library of these analogs and conducting comprehensive in vivo studies to validate the in vitro findings. A deeper understanding of the mechanism of action of these compounds will further aid in the design of next-generation quinazolinone-based drugs with enhanced efficacy and safety profiles.
References
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ACS Publications. Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Available from: [Link]
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Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available from: [Link]
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ACS Publications. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Available from: [Link]
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PubMed. Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. Available from: [Link]
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ScienceDirect. Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Available from: [Link]
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Eco-Vector Journals Portal. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available from: [Link]
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MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Available from: [Link]
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GSC Online Press. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. Available from: [Link]
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MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]
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PubMed Central. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Available from: [Link]
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PubMed Central. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
Comprehensive Safety and Handling Guide: 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
This guide provides essential safety and handling protocols for this compound, a quinazolinone derivative utilized in advanced drug development and chemical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules to establish a robust safety framework. The procedural recommendations herein are designed to empower researchers with the knowledge to manage this chemical safely and effectively, from initial handling to final disposal.
Hazard Assessment: An Evidence-Based Approach
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation[2][4][5].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2].
Based on these consistent findings for analogous structures, it is imperative to handle this compound with a high degree of caution, assuming it possesses similar hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the potential hazards of the compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, which may cause irritation. Use proper glove removal technique to avoid self-contamination. |
| Body Protection | A flame-resistant lab coat. | To protect the skin and clothing from spills and contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of dust or aerosols that may cause respiratory irritation. |
To ensure the correct sequence of donning and doffing PPE, which is crucial for preventing contamination, the following workflow should be adhered to.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat[6].
-
The container should be kept tightly sealed[6].
-
Ensure the storage location is clearly labeled with the compound's name and associated hazards.
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[7].
-
Weighing and Transfer: To minimize the generation of dust, handle the solid compound with care. Use appropriate tools for transfer, such as a spatula.
-
In Case of Contact:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately seek medical attention[8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].
-
-
In the event of a spill, evacuate the area and ensure it is well-ventilated[6].
-
For small spills, carefully collect the material with an appropriate absorbent and place it in a sealed container for disposal. Avoid generating dust.
-
For larger spills, contact your institution's environmental health and safety department.
-
All waste materials, including contaminated PPE and absorbent materials, must be disposed of in accordance with federal, state, and local regulations for chemical waste[6].
-
Do not dispose of this chemical down the drain or in general waste streams.
-
Consult your institution's waste disposal guidelines for specific instructions on handling halogenated organic compounds.
Conclusion: A Culture of Safety
The responsible handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of established safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety within the laboratory.
References
- Material Safety Data Sheet. (2021-11-25).
- PubChem. (n.d.). 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol.
- Sigma-Aldrich. (2025-05-12). SAFETY DATA SHEET.
- Sigma-Aldrich. (2021-12-20). SAFETY DATA SHEET.
- TCI Chemicals. (2025-05-26). SAFETY DATA SHEET.
- PubChem. (n.d.). 4-Amino-7-chloroquinoline.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
